Methyl 3-(1-aminoethyl)benzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-(1-aminoethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQSOTUHJSZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719938 | |
| Record name | Methyl 3-(1-aminoethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-68-2 | |
| Record name | Benzoic acid, 3-(1-aminoethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(1-aminoethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 3-(1-aminoethyl)benzoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic route to Methyl 3-(1-aminoethyl)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. The described methodology is a three-step process commencing with the Fischer esterification of 3-acetylbenzoic acid to yield methyl 3-acetylbenzoate. This intermediate is subsequently converted to the corresponding primary amine via a Leuckart reaction, a form of reductive amination using ammonium formate. The final step involves the formation of the hydrochloride salt to afford the target compound. This document details the experimental protocols for each step, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly in the development of chiral drugs and bioactive molecules targeting the central nervous system and cardiovascular system. Its structure, featuring a chiral primary amine and a methyl ester on a benzene ring, allows for diverse chemical transformations and the construction of complex molecular architectures. This guide outlines a robust and accessible synthetic pathway for the preparation of this important intermediate.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step sequence as illustrated below. The initial step involves the protection of the carboxylic acid functionality as a methyl ester. The key transformation is the conversion of the ketone to a primary amine, followed by the formation of the stable hydrochloride salt.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-acetylbenzoate
This procedure details the Fischer esterification of 3-acetylbenzoic acid.
Reaction Scheme: 3-Acetylbenzoic Acid + Methanol --(H₂SO₄ catalyst)--> Methyl 3-acetylbenzoate + Water
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Volume (mL) |
| 3-Acetylbenzoic acid | 164.16 | 16.42 | 0.10 | - |
| Methanol | 32.04 | - | - | 200 |
| Concentrated H₂SO₄ | 98.08 | - | - | 2.0 |
| Diethyl ether | 74.12 | - | - | 200 |
| Saturated NaHCO₃ (aq) | - | - | - | 2 x 100 |
| Brine | - | - | - | 100 |
| Anhydrous MgSO₄ | 120.37 | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add 3-acetylbenzoic acid (16.42 g, 0.10 mol) and methanol (200 mL).
-
With stirring, slowly add concentrated sulfuric acid (2.0 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-acetylbenzoate as an oil.
Expected Yield: ~90-95%
Step 2: Synthesis of Methyl 3-(1-aminoethyl)benzoate via Leuckart Reaction
This protocol describes the reductive amination of the ketone intermediate to a primary amine.
Reaction Scheme: Methyl 3-acetylbenzoate + Ammonium formate --(Heat)--> Methyl 3-(1-aminoethyl)benzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Volume (mL) |
| Methyl 3-acetylbenzoate | 178.18 | 17.82 | 0.10 | - |
| Ammonium formate | 63.06 | 31.53 | 0.50 | - |
| Concentrated HCl | - | - | - | 50 |
| 20% NaOH (aq) | - | - | - | As needed |
| Dichloromethane (DCM) | 84.93 | - | - | 3 x 100 |
| Anhydrous Na₂SO₄ | 142.04 | - | As needed | - |
Procedure:
-
In a three-necked flask equipped with a thermometer and a distillation condenser, combine methyl 3-acetylbenzoate (17.82 g, 0.10 mol) and ammonium formate (31.53 g, 0.50 mol).
-
Heat the mixture to 160-170°C for 5 hours. Water and any excess reagents may distill off during this time.
-
Cool the reaction mixture and add concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 8 hours to hydrolyze the intermediate formyl derivative.
-
After cooling, make the solution basic (pH > 10) by the careful addition of 20% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-(1-aminoethyl)benzoate.
Expected Yield: ~60-70%
Step 3: Formation of this compound
This final step converts the free amine into its stable hydrochloride salt.
Reaction Scheme: Methyl 3-(1-aminoethyl)benzoate + HCl --> this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Volume (mL) |
| Methyl 3-(1-aminoethyl)benzoate | 179.22 | (from Step 2) | ~0.06-0.07 | - |
| Diethyl ether (anhydrous) | 74.12 | - | - | 150 |
| 2M HCl in diethyl ether | - | - | - | As needed |
Procedure:
-
Dissolve the crude Methyl 3-(1-aminoethyl)benzoate from Step 2 in anhydrous diethyl ether (150 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Expected Yield: >95% (for the salt formation step)
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | 3-Acetylbenzoic acid | Methanol, H₂SO₄ | Methyl 3-acetylbenzoate | 178.18 | 17.82 |
| 2 | Methyl 3-acetylbenzoate | Ammonium formate, HCl | Methyl 3-(1-aminoethyl)benzoate | 179.22 | 17.92 |
| 3 | Methyl 3-(1-aminoethyl)benzoate | HCl in diethyl ether | This compound | 215.68 | 15.10 - 17.61 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis of the target compound.
Conclusion
The presented three-step synthesis provides a clear and effective method for the preparation of this compound. The procedures utilize common laboratory reagents and techniques, making this route accessible for researchers in organic and medicinal chemistry. The detailed protocols and workflow diagrams serve as a practical guide for the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions and purification methods may lead to improved yields and purity.
An In-depth Technical Guide to Methyl 3-(1-aminoethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(1-aminoethyl)benzoate hydrochloride is a key chemical intermediate with applications in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system and cardiovascular diseases. Its structure, featuring a chiral center, an amine group, and an ester, makes it a versatile building block in medicinal chemistry for the development of complex molecules and selective receptor modulators. This document provides a comprehensive overview of its known properties, a plausible synthetic route, potential biological relevance based on structurally related compounds, and essential safety information.
Physicochemical Properties
Precise experimental data for this compound is not extensively documented in public literature. The following table summarizes its known properties and includes data for closely related analogs for comparative purposes.
| Property | This compound | (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride | Methyl 3-(aminomethyl)benzoate hydrochloride (analog) | Methyl 3-aminobenzoate (analog) |
| Molecular Formula | C₁₀H₁₄ClNO₂[1][2] | C₁₀H₁₄ClNO₂[3] | C₉H₁₂ClNO₂[4] | C₈H₉NO₂ |
| Molecular Weight | 215.68 g/mol [1][2] | 215.68 g/mol [3] | 201.65 g/mol [4] | 151.16 g/mol |
| CAS Number | 1263378-68-2[1][2] | 1391439-19-2[3] | 17841-68-8[4] | 4518-10-9 |
| Appearance | - | - | White powder[4] | White to brown crystals/chunks |
| Melting Point | - | - | 177-179 °C[4] | ≥42 °C |
| Boiling Point | - | - | - | - |
| Solubility | - | - | - | Slightly soluble in water[5] |
| Storage Conditions | Room temperature, dry[1][2] | Room temperature, dry seal[3] | Inert gas at 2-8°C[4] | - |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not detailed in the surveyed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of related aminobenzoate esters. A common approach involves the esterification of the corresponding carboxylic acid.
Hypothetical Synthesis Workflow
The following diagram illustrates a potential two-step synthesis beginning from 3-(1-aminoethyl)benzoic acid.
General Experimental Protocol (Adapted)
This protocol is based on the general synthesis of methyl aminobenzoates and should be adapted and optimized for the specific substrate.[6]
-
Amine Protection: Dissolve 3-(1-aminoethyl)benzoic acid in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium hydroxide. Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc-anhydride). Allow the mixture to warm to room temperature and stir overnight. Acidify and extract the N-protected acid.
-
Esterification: Suspend the N-Boc-3-(1-aminoethyl)benzoic acid in methanol at 0°C.[6] Add thionyl chloride dropwise.[6] Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[6]
-
Work-up and Purification (Ester): Evaporate the solvent under reduced pressure. Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.[6] Dry the combined organic layers over magnesium sulfate and purify by column chromatography.[6]
-
Deprotection and Salt Formation: Dissolve the purified methyl N-Boc-3-(1-aminoethyl)benzoate in a suitable solvent like dioxane or diethyl ether. Add a solution of hydrochloric acid in the same solvent. Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.
-
Final Product Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Biological Activity and Potential Applications
This compound is primarily utilized as a building block in the synthesis of pharmaceutical intermediates.[1][2] Its enantiomerically pure form, (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, is particularly valuable in asymmetric synthesis for developing chiral drugs, including agents for the central nervous system and cardiovascular therapeutics.[3][7]
While direct biological activity data for the title compound is scarce, research on structurally related molecules provides insight into potential therapeutic targets. A study on a more complex analog, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate , identified it as a dual inhibitor of malate dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2).[8] These enzymes are crucial in cellular metabolism, and their inhibition presents a promising strategy for targeting cancer metabolism.[8]
Potential Signaling Pathway Involvement: MDH Inhibition
The inhibition of MDH1 (cytosolic) and MDH2 (mitochondrial) disrupts the malate-aspartate shuttle, which is essential for transporting NADH reducing equivalents into the mitochondria for oxidative phosphorylation. This disruption can lead to reduced mitochondrial respiration and inhibition of hypoxia-inducible factor-1α (HIF-1α) accumulation, a key factor in tumor survival and proliferation.[8]
Safety and Handling
A Safety Data Sheet (SDS) for the enantiomer, (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride , provides the most relevant safety information. Users should handle the racemic compound with similar precautions.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from the SDS for CAS 1391439-19-2.[9]
Precautionary Measures:
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][3]
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[9][10]
-
If on Skin: Wash off with plenty of soap and water.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[9]
-
This technical guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting the relevant Safety Data Sheet.
References
- 1. rsc.org [rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride [myskinrecipes.com]
- 4. Methyl 3-(aminomethyl)benzoate hydrochloride | 17841-68-8 [chemicalbook.com]
- 5. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]
- 6. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. tcichemicals.com [tcichemicals.com]
Technical Guide: Methyl 3-(1-aminoethyl)benzoate Hydrochloride
CAS Number: 1263378-68-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of Methyl 3-(1-aminoethyl)benzoate hydrochloride. Due to the limited availability of public domain data specific to this compound, this guide also incorporates general methodologies and principles applicable to structurally related chiral amino esters to provide a broader context for research and development.
Introduction
This compound is a chiral organic compound that holds potential as a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a chiral amine and a benzoate ester, makes it a candidate for the synthesis of complex molecular architectures with specific stereochemistry, which is often crucial for therapeutic efficacy.[2] Compounds of this class are frequently utilized as intermediates in the development of agents targeting the central nervous system and cardiovascular diseases.[1]
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 1263378-68-2 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1] |
| Appearance | Powder or liquid | - |
| Purity | Typically ≥97% | - |
| Storage | Room temperature, dry conditions | [2] |
Synthesis and Purification: General Methodologies
General Synthetic Workflow
A likely synthetic pathway would start from 3-acetylbenzoic acid. The workflow can be visualized as follows:
Caption: Generalized synthetic workflow for Methyl 3-(1-aminoethyl)benzoate HCl.
Experimental Protocols (General)
Step 1: Esterification of 3-Acetylbenzoic Acid
-
Objective: To convert the carboxylic acid to its methyl ester.
-
Procedure: 3-Acetylbenzoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 3-acetylbenzoate.
Step 2: Reductive Amination of Methyl 3-acetylbenzoate
-
Objective: To convert the ketone to the primary amine.
-
Procedure: Methyl 3-acetylbenzoate is dissolved in a suitable solvent such as methanol or dichloromethane. A source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation (H₂ over a palladium catalyst). The reaction is stirred at room temperature until completion. The workup typically involves quenching the reaction, extracting the product into an organic solvent, and purifying it by column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Objective: To convert the free amine to its hydrochloride salt for improved stability and handling.
-
Procedure: The purified methyl 3-(1-aminoethyl)benzoate is dissolved in a dry, aprotic solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with fresh solvent, and dried under vacuum.
Chiral Resolution (Alternative to Asymmetric Synthesis)
If a racemic mixture is synthesized, the enantiomers can be separated. This is often achieved by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.
Analytical Characterization
A comprehensive analysis is crucial to confirm the identity, purity, and enantiomeric excess of the final product.
General Analytical Workflow
Caption: General analytical workflow for the characterization of the compound.
Key Analytical Techniques (General Protocols)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the aromatic ring protons, the ethyl group protons, the amine proton, and the methyl ester protons. The chemical shifts, splitting patterns, and integration values are used to confirm the structure.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, which should be consistent with the expected structure.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Determination (Reverse-Phase HPLC):
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water (often with an additive like formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., ~254 nm).
-
Outcome: A single major peak indicates high purity.
-
-
Enantiomeric Excess Determination (Chiral HPLC):
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for separating enantiomers of amino esters.
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol.
-
Outcome: Two separated peaks for the R and S enantiomers. The relative area of the peaks is used to calculate the enantiomeric excess.
-
-
Potential Applications and Biological Relevance
While the specific biological activity of this compound is not well-documented, the broader class of aminoethyl benzoate derivatives has been explored for various therapeutic applications. It is plausible that this compound could serve as a key intermediate in the synthesis of biologically active molecules.
Potential areas of interest for derivatives of this compound include:
-
Enzyme Inhibition: The amine functionality can interact with active sites of enzymes, making such compounds candidates for inhibitor design.
-
Receptor Modulation: The overall structure may be suitable for binding to specific receptors in the central nervous system or other tissues.
-
Anticancer Research: Some aminobenzoate derivatives have been investigated for their potential as anticancer agents.
Further research is needed to elucidate the specific biological targets and therapeutic potential of this compound and its derivatives.
References
Technical Dossier: Molecular Weight Determination of Methyl 3-(1-aminoethyl)benzoate hydrochloride
Introduction
This document provides a detailed technical overview of the molecular weight of Methyl 3-(1-aminoethyl)benzoate hydrochloride, a compound of interest in pharmaceutical synthesis and medicinal chemistry.[1][2] As a critical parameter, the molecular weight influences stoichiometry in chemical reactions, informs analytical characterization, and is fundamental to drug formulation and development. This guide outlines the foundational data and calculation methodology for this specific compound.
Compound Identification
-
Structure: The molecule consists of a benzoate methyl ester substituted at the meta-position with a 1-aminoethyl group, which is protonated to form a hydrochloride salt.
Experimental Protocols: Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The protocol for determining the molecular weight of this compound is a computational method based on its molecular formula.
Methodology:
-
Elemental Identification: The molecular formula (C₁₀H₁₄ClNO₂) is first broken down to identify the constituent elements and the number of atoms for each: Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).
-
Atomic Weight Aggregation: The standard atomic weight of each element is obtained from the IUPAC Periodic Table of the Elements.
-
Summation: The number of atoms of each element is multiplied by its respective atomic weight. These values are then summed to yield the total molecular weight of the compound. The unit for molecular weight is grams per mole ( g/mol ).
Data Presentation
The quantitative data used for the molecular weight calculation is summarized in the table below for clarity and ease of reference.
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.110 |
| Hydrogen | H | 14 | 1.008 | 14.112 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 215.68 |
Based on this calculation, the molecular weight of this compound is 215.68 g/mol .[1][2]
Visualization of Molecular Weight Derivation
The following diagram illustrates the logical workflow for calculating the molecular weight from the compound's molecular formula.
Caption: Molecular weight calculation workflow.
Conclusion
The molecular weight of this compound has been computationally determined to be 215.68 g/mol . This value is derived from its molecular formula, C₁₀H₁₄ClNO₂, and the standard atomic weights of its constituent elements. This information is foundational for any quantitative work involving this compound in a research or drug development setting.
References
A Technical Guide to the Spectroscopic Profile of Methyl 3-(1-aminoethyl)benzoate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the spectroscopic characteristics of Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS No. 1263378-68-2). Due to the limited availability of public spectroscopic data for this specific compound, this guide presents predicted data and data from the closely related structural analog, Methyl 3-aminobenzoate, to offer a representative spectroscopic profile. It includes comprehensive tables of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided, alongside a workflow diagram for spectroscopic analysis.
Compound Identification
This compound is a benzoate ester derivative. Its key identification details are summarized below.
| Identifier | Value | Source |
| CAS Number | 1263378-68-2 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [][4][5] |
| Molecular Weight | 215.68 g/mol | [][4][6] |
| IUPAC Name | methyl 3-(1-aminoethyl)benzoate;hydrochloride | N/A |
Spectroscopic Data Analysis
Detailed spectroscopic data for this compound is not widely published. Therefore, the following sections provide data for the closely related analog, Methyl 3-aminobenzoate , as a reference for interpreting the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data for Methyl 3-aminobenzoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.411 | Singlet (s) | 1H | Aromatic C-H | [7] |
| 7.345 | Doublet (d) | 1H | Aromatic C-H | [7] |
| 7.196 | Triplet (t) | 1H | Aromatic C-H | [7] |
| 6.841 | Doublet of Doublets (dd) | 1H | Aromatic C-H | [7] |
| 3.876 | Singlet (s) | 3H | O-CH₃ (Ester) | [7] |
| 3.8 (approx.) | Broad Singlet (br s) | 2H | NH₂ | [7] |
¹³C NMR (Carbon NMR) Data for Methyl 3-aminobenzoate
| Chemical Shift (δ) ppm | Assignment | Reference |
| 167.1 (Predicted) | C=O (Ester) | [8] |
| 146.5 (Predicted) | Aromatic C-N | [8] |
| 131.5 (Predicted) | Aromatic C-CO | [8] |
| 129.3 (Predicted) | Aromatic C-H | [8] |
| 119.1 (Predicted) | Aromatic C-H | [8] |
| 118.0 (Predicted) | Aromatic C-H | [8] |
| 115.3 (Predicted) | Aromatic C-H | [8] |
| 52.1 (Predicted) | O-CH₃ (Ester) | [8] |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
IR Absorption Bands for Methyl 3-aminobenzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3450-3300 | Strong, Broad | N-H Stretch (Amine) | [9] |
| 3050-3000 | Medium | Aromatic C-H Stretch | [10] |
| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) | [10] |
| 1720-1700 | Strong, Sharp | C=O Stretch (Ester) | [9][11] |
| 1620-1580 | Medium | C=C Stretch (Aromatic Ring) | [9] |
| 1600-1500 | Medium | N-H Bend (Amine) | [9] |
| 1250-1000 | Strong | C-O Stretch (Ester) | [10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
MS Data for Methyl 3-aminobenzoate
| m/z | Interpretation | Reference |
| 151.16 | Molecular Ion [M]⁺ | [12][13] |
| 120 | [M - OCH₃]⁺ | [12] |
| 92 | [M - COOCH₃]⁺ | [12] |
Experimental Protocols
The following are generalized standard operating procedures for the acquisition of spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
For ¹H NMR , acquire spectra using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for good signal-to-noise.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Background Scan: Record a background spectrum of the empty ATR setup to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum shows the sample's absorbance or transmittance as a function of wavenumber.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Settings: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and optimal ionization.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺. Scan over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.
Caption: Spectroscopic analysis workflow from sample preparation to final structure confirmation.
References
- 1. This compound, CasNo.1263378-68-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. 1263378-68-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. Methyl 3-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 | CID 69048308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride [myskinrecipes.com]
- 7. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR [m.chemicalbook.com]
- 8. METHYL 3-AMINOBENZOATE(4518-10-9) 13C NMR spectrum [chemicalbook.com]
- 9. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. proprep.com [proprep.com]
- 12. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]
- 13. 3-氨基苯甲酸甲酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-(1-aminoethyl)benzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(1-aminoethyl)benzoate hydrochloride. This document outlines the predicted chemical shifts, coupling constants, and signal multiplicities for each proton in the molecule. It also includes a comprehensive experimental protocol for acquiring a high-quality 1H NMR spectrum and presents a logical workflow for spectral analysis.
Chemical Structure and Proton Environments
This compound is a chiral organic compound featuring a 1,3-disubstituted benzene ring, a methyl ester group, and a protonated aminoethyl side chain. The presence of the hydrochloride salt significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons.
The structure contains several distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum:
-
Aromatic Protons (H-2, H-4, H-5, H-6): Four protons on the benzene ring.
-
Methine Proton (H-7): One proton on the chiral center of the ethyl group.
-
Methyl Protons (H-8): Three protons of the ethyl group's methyl substituent.
-
Ammonium Protons (-NH3+): Three labile protons of the protonated amine group.
-
Methyl Ester Protons (H-9): Three protons of the methyl ester group.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for analogous functional groups and substituent effects, particularly considering the electron-withdrawing nature of the methyl ester and the protonated aminoethyl group. The spectrum is predicted in a common deuterated solvent for amine hydrochlorides, such as DMSO-d6.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | Singlet (or narrow triplet) | 1H | J2,6 ≈ 1-2 Hz (meta) |
| H-6 | 7.9 - 8.1 | Doublet | 1H | J5,6 ≈ 7-9 Hz (ortho) |
| H-4 | 7.7 - 7.9 | Doublet | 1H | J4,5 ≈ 7-9 Hz (ortho) |
| H-5 | 7.5 - 7.7 | Triplet | 1H | J4,5 ≈ 7-9 Hz, J5,6 ≈ 7-9 Hz |
| -NH3+ | 8.5 - 9.5 | Broad Singlet | 3H | - |
| H-7 | 4.2 - 4.5 | Quartet | 1H | J7,8 ≈ 7 Hz |
| H-9 (-OCH3) | 3.9 - 4.1 | Singlet | 3H | - |
| H-8 (-CH3) | 1.6 - 1.8 | Doublet | 3H | J7,8 ≈ 7 Hz |
Experimental Protocol for 1H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a 1H NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
5 mm NMR tubes
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.
-
Gently vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Carefully transfer the solution into a clean 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
3.3. Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Nucleus: 1H
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm (-2 to 14 ppm)
-
Transmitter Frequency Offset (o1p): Centered in the spectral window (e.g., 6 ppm)
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of Key Relationships
The following diagrams illustrate the logical connections in the analysis of the 1H NMR spectrum of this compound.
Caption: Relationship between the chemical structure and its corresponding 1H NMR signals.
Caption: Step-by-step workflow for acquiring and analyzing the 1H NMR spectrum.
This guide provides a comprehensive framework for understanding and interpreting the 1H NMR spectrum of this compound. The predicted data and experimental protocol serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
"solubility of Methyl 3-(1-aminoethyl)benzoate hydrochloride in organic solvents"
An In-depth Technical Guide to the Solubility of Methyl 3-(1-aminoethyl)benzoate Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes a qualitative solubility summary based on the general principles of amine hydrochlorides, detailed experimental protocols for solubility determination, and a workflow diagram to guide researchers in their laboratory investigations.
Introduction
This compound is a primary amine salt that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is paramount for process optimization, reaction kinetics, purification, and formulation development. As a hydrochloride salt, its solubility is governed by the polarity of the solvent and its ability to solvate the charged ammonium group and the chloride counter-ion. Generally, amine hydrochlorides exhibit higher solubility in polar solvents and are less soluble in non-polar organic solvents.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group can hydrogen bond with the amine and chloride ions, facilitating dissolution. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The high polarity and dipole moment of these solvents can effectively solvate the ionic salt. |
| Ketones | Acetone | Moderate to Low | Acetone has a significant dipole moment but lacks hydrogen bond donating ability, limiting its solvating power for the chloride ion. |
| Esters | Ethyl Acetate | Low | Lower polarity compared to alcohols and aprotic polar solvents, resulting in poorer solvation of the ionic compound. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | While having a dipole moment, their ability to solvate ions is limited. |
| Aromatic Hydrocarbons | Toluene | Very Low to Insoluble | Non-polar nature makes it a poor solvent for ionic salts. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Non-polar and cannot effectively solvate the ions. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed experimental protocol based on the widely accepted saturation shake-flask method, which is a standard procedure for determining the thermodynamic solubility of a compound.[1][2]
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
HPLC column suitable for the analyte (e.g., C18)
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or a mobile phase component) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of different concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the solution remains constant.[2]
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
-
Analytical Method (HPLC):
-
Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Set the UV detector to a wavelength where the analyte has maximum absorbance.
-
Inject the prepared standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solutions for analysis.
-
-
Data Analysis:
-
Determine the concentration of this compound in the diluted sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Logical Relationships in Solubility
The solubility of an amine hydrochloride salt like this compound is governed by a balance of intermolecular forces. The following diagram illustrates the key relationships.
Caption: Factors influencing the solubility of an amine hydrochloride salt.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively published, this guide provides a solid foundation for researchers to determine this crucial parameter. The qualitative solubility table offers a preliminary guide for solvent selection, and the detailed experimental protocol provides a reliable method for obtaining quantitative data. By understanding the factors that influence solubility and following a systematic experimental approach, researchers and drug development professionals can effectively work with this important pharmaceutical intermediate.
References
Navigating the Stability Landscape of Methyl 3-(1-aminoethyl)benzoate Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(1-aminoethyl)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines the critical factors influencing the compound's integrity and provides standardized protocols for its assessment.
Compound Stability and Storage
This compound is generally stable under normal laboratory conditions. However, its long-term stability is contingent on adherence to appropriate storage protocols to prevent degradation.
Recommended Storage Conditions:
Based on available safety data sheets (SDS) and general chemical handling principles, the following conditions are recommended for the storage of this compound:
-
Temperature: Store in a cool, dry place. Room temperature is generally acceptable for short-term storage.[1][2][3] For long-term storage and during transportation, refrigeration or even cold-chain transportation may be advisable to minimize the risk of degradation.[2]
-
Atmosphere: Keep the container tightly sealed in a well-ventilated area to prevent moisture ingress and reaction with atmospheric components.[4][5][6][7][8]
-
Light: Store in the dark or in light-resistant containers to prevent photolytic degradation.[4]
-
Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents, as these can catalyze degradation reactions.[4][6][7]
Potential Degradation Pathways
As an amino acid ester hydrochloride salt, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester functional group can undergo hydrolysis, particularly in the presence of moisture and either acidic or basic conditions, to yield 3-(1-aminoethyl)benzoic acid and methanol.[6][9] The rate of hydrolysis is often dependent on pH and temperature.
-
Oxidation: The amino group can be susceptible to oxidation, leading to the formation of various impurities. This can be accelerated by exposure to air, light, and certain metal ions.
-
Thermal Degradation: At elevated temperatures, the compound may decompose. Hazardous decomposition products can include carbon monoxide, carbon dioxide, and nitrogen oxides.[7]
Quantitative Stability Data
The following table outlines a typical data structure for a forced degradation study, which is designed to identify potential degradation products and pathways.
| Stress Condition | Parameters | Duration | % Degradation (Hypothetical) | Degradation Products Identified (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 5% | 3-(1-aminoethyl)benzoic acid, Methanol |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours | 15% | 3-(1-aminoethyl)benzoic acid, Methanol |
| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | 8% | Oxidized amine derivatives |
| Thermal | 60°C | 1, 2, 4 weeks | 3% | Unidentified polar impurities |
| Photostability | ICH Q1B Option 2 | 1.2 million lux hours, 200 W h/m² | 2% | Photolytic adducts |
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies, based on the International Council for Harmonisation (ICH) guidelines. These should be adapted based on the specific properties of the compound and the analytical methods available.
General Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Acid and Base Hydrolysis
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Base Hydrolysis: To a separate aliquot, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solutions at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them (base for the acid sample, acid for the base sample), and dilute with mobile phase for analysis.
Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.
-
Protect the solution from light and store it at room temperature.
-
Monitor the degradation over time by taking samples at regular intervals for analysis.
Thermal Degradation
-
Transfer the solid compound into a stable, sealed container.
-
Place the container in a temperature-controlled oven at a selected temperature (e.g., 60°C).
-
For solution stability, place a sealed vial of the stock solution in the oven.
-
Analyze samples at predetermined time points.
Photostability Testing
-
Expose the solid compound or a solution of the compound to a light source that meets the requirements of ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).[1][2][4][5]
-
Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples after the exposure period.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate and quantify the parent compound from any degradation products. The method should be validated to ensure specificity, linearity, accuracy, and precision.
Visualization of Stability Testing Workflow
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for Chemical Stability Assessment.
This comprehensive approach to understanding and managing the stability of this compound will ensure its quality and integrity throughout the research and development lifecycle.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. youtube.com [youtube.com]
- 5. q1scientific.com [q1scientific.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.amelica.org [portal.amelica.org]
- 9. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
In-Depth Technical Guide: Methyl 3-(1-aminoethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Safety Data Sheet (SDS) from a licensed supplier. The information herein is compiled from publicly available data and may not be exhaustive. Always consult the official SDS and follow appropriate laboratory safety protocols when handling any chemical substance.
Introduction
Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chemical compound utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring both an amine and an ester functional group, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its safety profile, physicochemical properties, and general applications based on available technical data.
Safety and Hazard Information
The following tables summarize the key safety and hazard information for this compound and its (S)-enantiomer. It is crucial to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE).
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1263378-68-2 |
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.68 g/mol [1][] |
| Appearance | Not specified (likely a solid) |
| Purity | ≥97% (typical) |
| Storage | Store at room temperature in a dry, sealed container.[1] |
Experimental Protocols
Applications and Logical Relationships
Based on available information, this compound serves as a crucial building block in pharmaceutical research and development. Its primary utility lies in its incorporation into more complex molecules targeted for therapeutic use.
This compound, particularly its enantiomerically pure form, (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, is valuable in asymmetric synthesis where specific stereochemistry is critical for biological activity.[3] It is employed in the development of chiral drugs, including agents targeting the central nervous system and cardiovascular therapeutics.[3][4] The amine and ester functionalities allow for diverse chemical transformations, enabling its use in creating libraries of compounds for drug discovery and optimization.[4]
Signaling Pathways
There is currently no publicly available information detailing specific signaling pathways that are directly modulated by this compound itself. Its role is primarily that of a structural component in the synthesis of larger, biologically active molecules. The signaling pathways of interest would be those targeted by the final drug products synthesized using this intermediate.
Conclusion
This compound is a valuable chemical intermediate with a well-defined, albeit hazardous, safety profile. While detailed experimental protocols and biological activity data for the compound itself are scarce, its utility as a building block in the synthesis of pharmaceuticals, particularly chiral drugs, is established. Researchers and drug development professionals should handle this compound with the requisite safety precautions and can leverage its chemical functionalities for the creation of novel therapeutic agents. Further research into the biological effects of this molecule and its derivatives could unveil new applications.
References
An In-depth Technical Guide to the Chiral Properties of (S)-Methyl 3-(1-aminoethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemically defined structure, featuring a primary amine and a methyl ester on a benzene ring, makes it a valuable intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). The enantiomeric purity of such intermediates is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the chiral properties of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, including methodologies for their determination and potential areas of biological investigation.
Chemical and Physical Properties
A summary of the known chemical and physical properties of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 215.68 g/mol | [1][2] |
| CAS Number | 1391439-19-2 | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Storage | Room temperature, dry seal | [1][2] |
Chiral Properties and Their Determination
The defining feature of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is its chirality, centered at the carbon atom of the ethyl group attached to the benzene ring. The "(S)" designation denotes the specific spatial arrangement of the substituents at this stereocenter. The determination of the chiral purity and the specific rotation are paramount for its application in pharmaceutical synthesis.
Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is a measure of the extent to which the enantiomer rotates plane-polarized light. While the specific optical rotation for (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is not consistently reported in publicly available literature, it is expected to have a specific, non-zero value. For structurally similar compounds like (S)-(-)-α-methylbenzylamine, the specific rotation is approximately -40.3° (neat). The value for the title compound would need to be determined experimentally.
Experimental Protocol: Determination of Specific Rotation
A general procedure for measuring the specific rotation is outlined below.
-
Preparation of the Sample Solution:
-
Accurately weigh a sample of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (e.g., 100 mg).
-
Dissolve the sample in a suitable solvent (e.g., methanol, ethanol, or water) in a volumetric flask (e.g., 10 mL) to a known concentration.
-
Ensure the solution is clear and free of undissolved particles.
-
-
Polarimeter Setup and Measurement:
-
Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up.
-
Calibrate the instrument with a blank solvent-filled cell.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed rotation (α).
-
Measure the length of the polarimeter cell (l) in decimeters.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α]_D^T = \frac{α}{l \times c} where:
-
T is the temperature in degrees Celsius.
-
D refers to the sodium D-line wavelength.
-
α is the observed rotation.
-
l is the path length in decimeters.
-
c is the concentration in g/mL.
-
-
References
Methodological & Application
Application Notes and Protocols for the Use of Methyl 3-(1-aminoethyl)benzoate hydrochloride in Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral building block with significant applications in the synthesis of pharmaceutical intermediates. Its stereospecific structure, containing both an amine and an ester functional group, makes it a versatile precursor for the development of complex molecular architectures, particularly in the synthesis of chiral drugs. This compound is frequently employed in the preparation of bioactive molecules targeting the central nervous system (CNS) and cardiovascular system. Furthermore, its structural motifs are relevant to the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.
Physicochemical Properties of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride
| Property | Value | Reference |
| CAS Number | 1391439-19-2 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [1] |
| Storage | Room temperature, dry, sealed | [1] |
Application: Synthesis of a Chiral Pyrazole Intermediate for SGLT2 Inhibitors
The following protocol details a plausible synthesis of a novel chiral pyrazole derivative, a key intermediate that could be further elaborated to form SGLT2 inhibitors. This protocol is based on established chemical transformations relevant to this class of compounds.
Overall Reaction Scheme:
Experimental Protocol: Synthesis of (S)-Methyl 3-(1-(3-(4-isopropoxyphenyl)-5-methyl-1H-pyrazol-1-yl)ethyl)benzoate
Objective: To synthesize a chiral pyrazole intermediate via a two-step process involving the formation of a hydrazone followed by cyclization.
Materials:
-
(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride
-
1-(4-isopropoxyphenyl)-2-butanone
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Toluene
-
Sodium bicarbonate
-
Magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment
Step 1: Synthesis of the Hydrazone Intermediate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (2.16 g, 10 mmol) in ethanol (50 mL).
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is approximately 8-9 to liberate the free amine.
-
Addition of Ketone: To the stirred solution, add 1-(4-isopropoxyphenyl)-2-butanone (2.06 g, 10 mmol).
-
Reaction: Add a catalytic amount of glacial acetic acid (0.1 mL) and reflux the mixture for 4 hours.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude hydrazone intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to the Pyrazole Intermediate
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude hydrazone intermediate from Step 1 in toluene (100 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.
-
Reaction: Reflux the reaction mixture for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the final chiral pyrazole intermediate.
Hypothetical Quantitative Data
| Step | Product | Starting Material | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Hydrazone Intermediate | (S)-Methyl 3-(1-aminoethyl)benzoate HCl | 1:1 | 4 | 78 (Reflux) | ~90 | ~95 |
| 2 | Chiral Pyrazole Intermediate | Hydrazone Intermediate | 1:1 | 6 | 110 (Reflux) | ~75 | >98 |
Visualization of Synthetic Workflow
Below is a diagram illustrating the logical flow of the synthesis protocol.
References
Application Notes and Protocols for Methyl 3-(1-aminoethyl)benzoate hydrochloride
Disclaimer: Information regarding the specific biological activity and detailed experimental protocols for Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS: 1263378-68-2) is not extensively available in peer-reviewed scientific literature. The following application notes and protocols are based on the general properties of related chemical structures and are intended to serve as a foundational guide for researchers. All experiments should be conducted with appropriate safety precautions and optimized for specific research applications.
Introduction
This compound is a research chemical with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a methyl ester on a substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The hydrochloride salt form generally confers improved solubility in aqueous solutions. This document provides an overview of its chemical properties, guidance on its handling and storage, and generalized protocols for its use in a research setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1263378-68-2 | Chemical Supplier Data |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Chemical Supplier Data |
| Molecular Weight | 215.68 g/mol | Chemical Supplier Data |
| Appearance | White to off-white powder or solid | General Observation |
| Solubility | Soluble in water and polar organic solvents such as DMSO and methanol. | Inferred from structure |
| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly sealed. | General laboratory practice |
Safety and Handling
As with any research chemical with limited toxicological data, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in a research context.
Preparation of Stock Solutions
A standard workflow for the preparation of stock solutions for biological assays is outlined below.
Caption: Workflow for preparing stock solutions.
Protocol:
-
Determine the desired stock concentration: For example, to prepare a 10 mM stock solution, weigh out 2.157 mg of this compound and dissolve it in 1 mL of a suitable solvent.
-
Solvent Selection: For cell-based assays, sterile dimethyl sulfoxide (DMSO) is a common initial solvent. For biochemical assays, an aqueous buffer may be appropriate, depending on the compound's solubility.
-
Dissolution: Add the solvent to the weighed compound and vortex thoroughly until the solid is completely dissolved. Gentle warming may be required for some compounds.
-
Sterilization: For use in cell culture, sterile filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Hypothetical Screening Workflow
Given its structural motifs, this compound could be screened for various biological activities. A generalized workflow for an initial screening campaign is depicted below.
Caption: A generalized workflow for screening a novel chemical entity.
Protocol Steps:
-
Primary Screening: The compound would first be tested at a single, high concentration in a primary assay. This could be a target-based assay (e.g., enzyme inhibition, receptor binding) or a phenotypic screen (e.g., cell viability, reporter gene activation).
-
Hit Identification: If the compound shows activity above a certain threshold in the primary screen, it is considered a "hit."
-
Dose-Response Analysis: The hit compound is then tested across a range of concentrations to determine its potency, typically by calculating an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Secondary Assays: To confirm the initial findings and rule out artifacts, the compound is tested in one or more secondary or orthogonal assays.
-
Lead Optimization: If the activity is confirmed, the compound may serve as a starting point for lead optimization, where analogues are synthesized to improve potency, selectivity, and drug-like properties.
Potential Research Applications
While no specific biological activities have been published for this compound, its structure suggests potential for exploration in the following areas:
-
GPCR Ligand Development: The primary amine could interact with acidic residues in the binding pockets of G-protein coupled receptors.
-
Enzyme Inhibition: The molecule could serve as a scaffold for the development of inhibitors for various enzymes.
-
Ion Channel Modulation: The charged amine group might interact with ion channels.
-
Chemical Probe Development: The compound could be functionalized to create chemical probes for studying biological systems.
Conclusion
This compound is a readily available research chemical that presents opportunities for exploration in various areas of drug discovery and chemical biology. The lack of published data necessitates careful and systematic investigation to elucidate its biological properties. The generalized protocols and workflows provided herein offer a starting point for researchers to begin characterizing this novel compound.
Application Notes and Protocols: Methyl 3-(1-aminoethyl)benzoate Hydrochloride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. Its structural features, comprising a chiral primary amine and a benzoate ester, make it a valuable intermediate for the synthesis of a variety of complex molecules, particularly those targeting the central nervous system (CNS). This document provides an overview of its application, focusing on its role in the synthesis of novel benzodiazepines, detailed experimental protocols, and relevant biological context. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a range of reaction conditions.
Physicochemical Properties and Specifications
A summary of the typical physical and chemical properties of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is provided below. These properties are crucial for its handling, storage, and application in synthesis.
| Property | Value |
| Chemical Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol [1][2] |
| Appearance | White to off-white crystalline powder |
| Purity (typical) | ≥97% |
| Storage Conditions | Room temperature, in a dry, tightly sealed container[2] |
Application in Pharmaceutical Synthesis: Synthesis of Remimazolam Intermediate
(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a key precursor for the synthesis of the ultra-short-acting benzodiazepine, Remimazolam. Remimazolam is a sedative-hypnotic agent that acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. The synthesis involves the coupling of the chiral amine of the intermediate with a suitable carboxylic acid to form a crucial amide bond, which is a common strategy in the construction of complex drug molecules.
Synthetic Workflow for a Key Remimazolam Intermediate
The following diagram illustrates the conceptual workflow for the synthesis of a key amide intermediate in the pathway to Remimazolam, starting from (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride.
Experimental Protocols
The following is a representative protocol for the amide coupling reaction between (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride and a protected amino acid, a key step in the synthesis of benzodiazepine-based therapeutics.
Protocol 1: Amide Bond Formation
Objective: To synthesize Methyl (S)-3-(1-(2-((tert-butoxycarbonyl)amino)acetamido)ethyl)benzoate.
Materials:
-
(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride
-
N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of N-(tert-butoxycarbonyl)glycine (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) and HOBt (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, suspend (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (2.5 eq). Stir until a clear solution is obtained.
-
Add the solution from step 3 to the activated acid from step 2.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide product.
Quantitative Data (Representative):
The following table summarizes typical results for the amide coupling reaction described above. Actual results may vary depending on reaction scale and purity of reagents.
| Parameter | Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with expected structure |
| Mass Spec (ESI) | [M+H]⁺ calculated and found |
Biological Context: Mechanism of Action of Remimazolam
Remimazolam, synthesized from intermediates derived from this compound, is a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission. Remimazolam enhances the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory signal, which manifests as sedation.
GABA-A Receptor Signaling Pathway
The diagram below illustrates the signaling pathway of the GABA-A receptor and the modulatory effect of Remimazolam.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. Its application in the synthesis of Remimazolam highlights its importance in modern drug development. The protocols and data presented here provide a foundation for researchers and scientists working with this and related chiral building blocks. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific applications.
References
Application Notes and Protocols for Asymmetric Synthesis with (S)-Methyl 3-(1-aminoethyl)benzoate Hydrochloride
Disclaimer: Extensive literature searches did not yield specific, published applications or detailed protocols for the direct use of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride in asymmetric synthesis with associated quantitative data. The following application notes and protocols are illustrative, based on established principles of asymmetric synthesis, and demonstrate the potential applications of this chiral building block. The data presented is hypothetical and should be considered as such.
(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral primary amine that holds significant potential as a versatile building block in asymmetric synthesis. Its stereogenic center, amine functionality, and ester group allow for its use as a chiral auxiliary, a precursor to chiral ligands, or a component in the synthesis of complex, enantiomerically pure molecules. These notes outline potential applications for researchers in organic synthesis and drug development.
Hypothetical Application 1: Use as a Chiral Auxiliary in Asymmetric Alkylation
A primary chiral amine can be converted into an amide, which then acts as a chiral auxiliary to direct the stereoselective alkylation of a prochiral substrate. The auxiliary can be subsequently removed and potentially recycled.
Conceptual Workflow for Asymmetric Alkylation:
Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.
Hypothetical Experimental Protocol: Asymmetric Alkylation of Propanoic Acid
-
Amide Formation:
-
To a solution of (S)-Methyl 3-(1-aminoethyl)benzoate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the chiral amide.
-
-
Alkylation:
-
Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the enolate.
-
Add methyl iodide (1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
-
-
Auxiliary Cleavage:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 24 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Hypothetical Quantitative Data:
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) |
| 1 | Chiral Amide | 95 | - | >99 |
| 2 | Alkylated Amide | 85 | 95:5 | - |
| 3 | Chiral Acid | 90 | - | 90 |
Hypothetical Application 2: Synthesis of a Chiral Ligand for Asymmetric Catalysis
The primary amine of (S)-Methyl 3-(1-aminoethyl)benzoate can be derivatized to form a chiral ligand, such as a Schiff base or a phosphine-amine, for use in transition metal-catalyzed asymmetric reactions.
Conceptual Workflow for Chiral Ligand Synthesis and Catalysis:
Caption: Synthesis of a Chiral Ligand and its use in Asymmetric Catalysis.
Hypothetical Experimental Protocol: Asymmetric Cyanosilylation of Benzaldehyde
-
Ligand Synthesis (Schiff Base):
-
Dissolve (S)-Methyl 3-(1-aminoethyl)benzoate (1.0 eq) and salicylaldehyde (1.0 eq) in ethanol.
-
Heat the mixture to reflux for 4 hours.
-
Cool the solution to room temperature to allow the chiral Schiff base ligand to crystallize.
-
Collect the solid by filtration and wash with cold ethanol.
-
-
In Situ Catalyst Formation and Catalysis:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.1 eq) in anhydrous DCM.
-
Add titanium(IV) isopropoxide (Ti(O-iPr)₄) (0.1 eq) and stir at room temperature for 1 hour.
-
Cool the catalyst solution to 0 °C and add benzaldehyde (1.0 eq).
-
Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise and stir the reaction at 0 °C for 24 hours.
-
Quench the reaction with saturated NaHCO₃ solution and extract with DCM.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the cyanohydrin product.
-
Hypothetical Quantitative Data:
| Reaction | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| Cyanosilylation | 10 | 0 | 92 | 85 |
| Cyanosilylation | 5 | 0 | 88 | 83 |
| Cyanosilylation | 10 | -20 | 85 | 90 |
These hypothetical application notes provide a framework for how (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride can be a valuable tool in asymmetric synthesis. Researchers and scientists are encouraged to use these concepts as a starting point for developing novel synthetic methodologies.
"role of Methyl 3-(1-aminoethyl)benzoate hydrochloride in CNS drug development"
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Application Notes and Protocols: Methyl 3-(1-aminoethyl)benzoate hydrochloride in Cardiovascular Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral building block utilized in the synthesis of pharmaceutical intermediates for a range of therapeutic areas, including cardiovascular and central nervous system agents.[1][2] Its chemical structure, featuring a β-amino ester on a benzene ring, presents a versatile scaffold for the generation of diverse compound libraries. While direct therapeutic applications of this specific compound in cardiovascular disease are not extensively documented in publicly available literature, its utility as a synthetic starting material makes it a compound of interest in the exploration of novel cardiovascular drugs.
These application notes provide a hypothetical framework for researchers to explore the potential of this compound in cardiovascular drug discovery. The following sections outline a strategic approach, from the synthesis of a focused compound library to a comprehensive pharmacological screening cascade.
Rationale for Cardiovascular Drug Discovery
The core structure of this compound bears resemblance to phenylethylamine, a foundational scaffold for many adrenergic receptor modulators. By modifying the amine and ester functionalities, as well as the benzene ring, it is plausible to develop derivatives that interact with key cardiovascular targets such as β-adrenergic receptors. These receptors play a crucial role in regulating heart rate, contractility, and blood pressure. The following protocols are designed to investigate the potential of novel derivatives of this compound as modulators of β-adrenergic signaling.
Synthetic Workflow for Compound Library Generation
A primary application of this compound is in the synthesis of novel chemical entities. A focused library of derivatives can be generated through parallel synthesis to explore the structure-activity relationship (SAR). The following workflow outlines a general approach to diversify the core scaffold.
Experimental Protocols: A Hypothetical Screening Cascade
The following protocols describe a tiered screening approach to identify and characterize promising cardiovascular drug candidates derived from this compound.
Primary Screening: In Vitro Radioligand Binding Assay
Objective: To identify compounds that bind to β1- and β2-adrenergic receptors.
Protocol:
-
Cell Culture: Culture CHO-K1 cells stably expressing human β1- or β2-adrenergic receptors.
-
Membrane Preparation: Harvest cells, homogenize in lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Assay:
-
In a 96-well plate, add cell membranes, the radioligand (e.g., [³H]-dihydroalprenolol), and the test compound at various concentrations.
-
For non-specific binding, add a high concentration of a known antagonist (e.g., propranolol).
-
Incubate at room temperature.
-
Harvest the membranes onto filter mats using a cell harvester.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of specific binding for each compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of radioligand binding).
Secondary Screening: In Vitro Functional Assay
Objective: To determine if the binding of a compound to the β-adrenergic receptor results in agonistic or antagonistic activity.
Protocol:
-
Cell Culture: Use the same cell lines as in the primary screen.
-
cAMP Assay:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
To test for agonist activity, add the test compound at various concentrations.
-
To test for antagonist activity, pre-incubate the cells with the test compound, then add a known agonist (e.g., isoproterenol).
-
Incubate at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
For antagonists, determine the IC50 for the inhibition of the agonist-induced cAMP production.
-
Tertiary Screening: Ex Vivo Isolated Organ Bath
Objective: To assess the physiological effect of lead compounds on cardiac tissue.
Protocol:
-
Tissue Preparation: Isolate the atria from a euthanized rodent. Mount the atria in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ at 37°C.
-
Functional Measurement:
-
Connect the atria to an isometric force transducer to measure the rate and force of contraction.
-
Allow the tissue to equilibrate.
-
Add the test compound at cumulative concentrations and record the changes in atrial rate and contractile force.
-
-
Data Analysis: Plot the change in heart rate and contractile force against the compound concentration to determine the dose-response relationship.
In Vivo Preliminary Efficacy Model
Objective: To evaluate the effect of lead compounds on cardiovascular parameters in a living organism.
Protocol:
-
Animal Model: Use a relevant animal model, such as spontaneously hypertensive rats (SHRs).
-
Drug Administration: Administer the test compound via an appropriate route (e.g., oral gavage or intravenous injection).
-
Cardiovascular Monitoring:
-
Measure blood pressure and heart rate at various time points post-administration using telemetry or a tail-cuff system.
-
-
Data Analysis: Compare the changes in blood pressure and heart rate in the treated group to a vehicle-treated control group.
Hypothetical Signaling Pathway
Should a derivative of Methyl 3-(1-aminoethyl)benzoate act as a β-adrenergic receptor agonist, it would be expected to modulate the following signaling pathway in cardiomyocytes.
Hypothetical Data Presentation
The following tables present plausible quantitative data that could be generated from the experimental protocols described above.
Table 1: In Vitro Binding and Functional Assay Results
| Compound ID | β1 Binding IC50 (nM) | β2 Binding IC50 (nM) | β1 Functional EC50 (nM) (Agonist) | β1 Functional Emax (%) (Agonist) | β1 Functional IC50 (nM) (Antagonist) |
| M3AEB-HCL-01 | 1250 | 2500 | >10000 | <10 | - |
| M3AEB-HCL-02 | 50 | 800 | 150 | 95 | - |
| M3AEB-HCL-03 | 75 | 150 | >10000 | <5 | 200 |
| M3AEB-HCL-04 | 200 | 350 | 500 | 80 | - |
Table 2: Ex Vivo Isolated Atria Results
| Compound ID | Effect on Atrial Rate | EC50 (nM) | Effect on Contractile Force | EC50 (nM) |
| M3AEB-HCL-02 | Positive Chronotropy | 250 | Positive Inotropy | 300 |
| M3AEB-HCL-03 | No significant effect | - | No significant effect | - |
| M3AEB-HCL-04 | Positive Chronotropy | 700 | Positive Inotropy | 850 |
Table 3: In Vivo Blood Pressure Study in SHRs
| Compound ID | Dose (mg/kg, p.o.) | Max. Change in Mean Arterial Pressure (mmHg) | Time to Max. Effect (hours) |
| M3AEB-HCL-02 | 10 | -25 ± 5 | 2 |
| M3AEB-HCL-03 | 10 | -2 ± 1 | - |
| Vehicle Control | - | -1 ± 2 | - |
Conclusion
While this compound may not be a direct therapeutic agent, its value as a versatile chemical scaffold is significant for cardiovascular drug discovery. The application notes and protocols provided here offer a comprehensive, albeit hypothetical, roadmap for researchers to systematically explore the potential of its derivatives as novel cardiovascular drugs. Through a structured approach of library synthesis followed by a tiered screening cascade, it is possible to identify and characterize new chemical entities with desired pharmacological activities, ultimately leading to the development of next-generation cardiovascular therapeutics.
References
Application Notes & Protocols: Derivatization of Methyl 3-(1-aminoethyl)benzoate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-(1-aminoethyl)benzoate hydrochloride is a valuable chiral building block for the synthesis of pharmaceutical intermediates, particularly in the development of central nervous system agents and cardiovascular drugs.[1][2] Its structure, featuring a primary amine and an ester group, allows for diverse chemical transformations, making it a versatile scaffold in medicinal chemistry and drug discovery programs.[2] Derivatization of the primary amine is a key strategy for generating novel molecular entities, exploring structure-activity relationships (SAR), and optimizing drug candidates. These application notes provide detailed protocols for two fundamental derivatization reactions: N-acylation to form amides and N-alkylation via reductive amination to form secondary amines.
N-Acylation of Methyl 3-(1-aminoethyl)benzoate
N-acylation is a robust and widely used method to form stable amide bonds, a functional group present in approximately 25% of all pharmaceuticals.[3] This reaction allows for the introduction of a vast array of acyl groups, enabling fine-tuning of a molecule's physicochemical and pharmacological properties. The reaction of Methyl 3-(1-aminoethyl)benzoate with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of Methyl 3-(1-aminoethyl)benzoate using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride, 4-Bromobutyryl chloride) (1.0 - 1.2 equivalents)
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (2.2 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Suspend the hydrochloride salt in the chosen anhydrous solvent (e.g., DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the tertiary amine base (e.g., triethylamine, 2.2 equivalents) to the stirred suspension. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount acts as an acid scavenger for the acylation reaction. Stir for 10-15 minutes.
-
In a separate flask, dissolve the acyl chloride (1.1 equivalents) in a small amount of the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.
Data Presentation: N-Acylation
The following table summarizes representative reaction conditions and expected yields for the N-acylation of primary amines, which can be extrapolated for Methyl 3-(1-aminoethyl)benzoate.
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Reference |
| Acetyl Chloride | Triethylamine | DCM | 2 | 0 to RT | 90-98 | [5] |
| Benzoyl Chloride | Triethylamine | DCM | 3 | 0 to RT | 85-95 | General Knowledge |
| 4-Bromobutyryl Chloride | Excess Amine | Acetone | 2.5 | 0 to RT | ~52 | [4] |
| Acetic Anhydride | None (Neat) | None | 0.1 - 0.5 | RT | 91-98 | [5] |
Visualization: N-Acylation Workflow
Caption: General workflow for the N-acylation of Methyl 3-(1-aminoethyl)benzoate.
N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds to produce secondary amines.[6] The process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[7] Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this transformation as it is mild and selectively reduces the imine in the presence of the carbonyl group.[7][8] This method avoids the over-alkylation often seen with alkyl halides.[9]
Experimental Protocol: General Procedure for Reductive Amination
This protocol outlines a general, one-pot procedure for the N-alkylation of Methyl 3-(1-aminoethyl)benzoate with an aldehyde or ketone.
Materials:
-
This compound
-
Triethylamine (TEA) (1.0 - 1.1 equivalents, to free base the amine)
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Dichloromethane (DCM), THF)[8]
-
Acetic Acid (optional, catalytic amount to facilitate imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equivalent) and suspend it in the anhydrous solvent (e.g., DCE).
-
Add triethylamine (1.0 equivalent) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to form the free amine.
-
Add the aldehyde or ketone (1.1 equivalents) to the mixture, followed by a catalytic amount of acetic acid (if needed).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In one portion, add sodium triacetoxyborohydride (STAB) (1.3 equivalents) to the reaction mixture. Note: The addition may cause some effervescence.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated secondary amine.
Data Presentation: Reductive Amination
The following table presents typical conditions for reductive amination reactions involving primary amines.
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Reference |
| Various Aldehydes | NaBH(OAc)₃ | DCE / THF | 12 - 24 | RT | 70-95 | [6][8] |
| Various Ketones | NaBH(OAc)₃ | DCE / THF | 12 - 24 | RT | 65-90 | [6][8] |
| Various Aldehydes | NaCNBH₃ | MeOH | 12 - 24 | RT | 60-85 | [8] |
| Various Aldehydes | NaBH₄ | MeOH / EtOH | 12 - 24 | RT | Varies | [6][8] |
Visualization: Reductive Amination Workflow
Caption: General workflow for N-alkylation via one-pot reductive amination.
The protocols outlined provide robust and versatile methods for the derivatization of this compound. N-acylation and reductive amination are fundamental transformations in medicinal chemistry that allow for the systematic modification of this key intermediate. By employing these procedures, researchers can efficiently generate libraries of novel compounds for biological screening and advance their drug discovery and development programs. Careful monitoring and purification are essential to ensure the isolation of high-purity final products.
References
- 1. (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Methyl 3-(1-aminoethyl)benzoate Hydrochloride
These application notes provide detailed methodologies for the quantitative analysis of Methyl 3-(1-aminoethyl)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of pharmaceutical compounds. This method is ideal for the analysis of non-volatile and thermally labile substances like this compound.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution can be optimized. A starting point could be a 30:70 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30 °C, will ensure reproducible retention times.
-
Detection Wavelength: The UV detector should be set to a wavelength where the analyte exhibits maximum absorbance. Based on the aromatic nature of the compound, a starting wavelength of 230 nm is recommended.[1][2]
-
Injection Volume: An injection volume of 10 µL is standard.
1.2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to a known concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column.
1.3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of volatile and thermally stable compounds. Due to the hydrochloride salt form, derivatization may be necessary to increase the volatility of this compound.
Experimental Protocol
2.1. Derivatization (if necessary):
-
To improve volatility, the amine group can be derivatized. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Procedure: In a vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine). Add an excess of the silylating agent. Heat the mixture at 60-70 °C for 30 minutes to ensure complete reaction.
2.2. Instrumentation and GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.
2.3. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of the derivatized reference standard in a suitable solvent (e.g., hexane).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Derivatize a known amount of the sample using the same procedure as for the standard.
2.4. Data Analysis:
-
Create a calibration curve by plotting the peak area of the characteristic ion against the concentration of the derivatized standards.
-
Determine the concentration in the derivatized sample from the calibration curve and back-calculate to the original sample concentration.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
Acid-Base Titration
Acid-base titration is a classic and cost-effective method for the quantification of amine hydrochlorides.[3][4] This method relies on the basicity of the free amine after neutralization of the hydrochloride.
Experimental Protocol
3.1. Reagents and Equipment:
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Solvent: A mixture of water and ethanol (e.g., 1:1 v/v) to dissolve the sample.
-
Indicator: Phenolphthalein or a pH meter for potentiometric titration.
-
Equipment: Burette (10 mL or 25 mL), beaker (100 mL), magnetic stirrer.
3.2. Titration Procedure:
-
Accurately weigh approximately 100-200 mg of the this compound sample and dissolve it in 50 mL of the water-ethanol solvent mixture in a beaker.
-
If using an indicator, add 2-3 drops of phenolphthalein.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Titrate the solution with the standardized 0.1 M NaOH solution. The endpoint is reached when the solution turns a faint, persistent pink color (for phenolphthalein) or when a sharp inflection point is observed in the pH curve (for potentiometric titration).
-
Record the volume of NaOH consumed.
-
Perform a blank titration with the solvent alone and subtract the blank volume from the sample titration volume.
3.3. Calculation:
The percentage purity of this compound can be calculated using the following formula:
% Purity = (V * M * MW) / (W * 10)
Where:
-
V = Volume of NaOH consumed (mL)
-
M = Molarity of NaOH solution
-
MW = Molecular weight of this compound (215.68 g/mol )
-
W = Weight of the sample (mg)
Quantitative Data Summary
| Parameter | Result |
| Precision (%RSD) | < 1% |
| Accuracy (% Recovery) | 99 - 101% |
Titration Workflow Diagram
Caption: Workflow for the titrimetric analysis of this compound.
References
Application Note: HPLC Analysis of Methyl 3-(1-aminoethyl)benzoate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-(1-aminoethyl)benzoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system and cardiovascular system.[1] Its chemical structure includes a chiral center, making the analysis of its enantiomeric purity crucial for drug development and quality control.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for both purity determination and chiral separations. This application note details validated HPLC methods for the achiral (purity) and chiral analysis of this compound.
Achiral Analysis (Purity Assay and Impurity Profiling)
A reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for determining the purity of this compound and for quantifying any related impurities. A C18 stationary phase is commonly used for the separation of aromatic compounds.[4]
Chiral Analysis (Enantiomeric Purity)
The separation of enantiomers is critical for chiral drugs, as different enantiomers can exhibit different pharmacological and toxicological profiles.[3] Chiral stationary phases (CSPs) are most effective for the direct separation of enantiomers by HPLC.[2][5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a variety of chiral compounds, including amines and esters.[5][6]
Experimental Protocols
Achiral Reversed-Phase HPLC Method for Purity Analysis
This protocol outlines the determination of the purity of this compound and the identification of potential impurities.
Equipment and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Orthophosphoric acid.
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability: Perform six replicate injections of the standard solution. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
Chiral HPLC Method for Enantiomeric Purity
This protocol is designed to separate and quantify the enantiomers of this compound.
Equipment and Reagents:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
Chiral stationary phase column (e.g., Cellulose-based, 250 mm x 4.6 mm, 5 µm).[6]
-
n-Hexane (HPLC grade).
-
2-Propanol (IPA) (HPLC grade).
-
Diethylamine (DEA).
-
(R)- and (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride reference standards.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral Cellulose-based (e.g., Lux Cellulose-2), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:IPA:DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Standard Solution Preparation (100 µg/mL): Prepare separate stock solutions of the (R)- and (S)-enantiomers. For the system suitability test, prepare a resolution solution containing both enantiomers.
Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
System Suitability: Inject the resolution solution. The resolution between the two enantiomer peaks should be not less than 2.0.
Data Presentation
Table 1: System Suitability Parameters for Achiral Analysis
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Hypothetical Retention Data for Achiral Analysis
| Compound | Retention Time (min) |
| Methyl 3-aminobenzoate | 5.2 |
| Methyl 3-(1-aminoethyl)benzoate | 12.5 |
| Unknown Impurity 1 | 14.8 |
| Unknown Impurity 2 | 16.2 |
Table 3: System Suitability Parameters for Chiral Analysis
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Rs) | ≥ 2.0 | 4.5 |
| Tailing Factor | ≤ 2.0 | 1.1 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 1.2% |
Table 4: Hypothetical Retention Data for Chiral Analysis
| Enantiomer | Retention Time (min) |
| (S)-Methyl 3-(1-aminoethyl)benzoate | 8.3 |
| (R)-Methyl 3-(1-aminoethyl)benzoate | 10.1 |
Visualizations
Caption: Workflow for Achiral HPLC Purity Analysis.
Caption: Workflow for Chiral HPLC Enantiomeric Purity Analysis.
Caption: Logical Relationship of HPLC Method Validation Parameters.
References
- 1. This compound [myskinrecipes.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(1-aminoethyl)benzoate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(1-aminoethyl)benzoate hydrochloride. Our aim is to help you improve your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is the reductive amination of methyl 3-acetylbenzoate. This reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by reduction to the desired amine.
Q2: I am experiencing low yields in my synthesis. What are the common causes?
Low yields can stem from several factors. Incomplete conversion of the starting material, formation of side products, and difficulties in product isolation are the most common culprits. It is crucial to optimize reaction conditions and purification methods to maximize your yield.
Q3: What are the potential side reactions I should be aware of?
A potential side reaction is the formation of a symmetrical 1,3-di-(3-carboxymethylphenyl)-propane-1,3-dione. This can occur through an intermolecular acylation/deacetylation process.[1] Careful control of reaction conditions can help minimize the formation of this and other byproducts.
Q4: How can I purify the final product to improve yield and purity?
Purification of this compound can be achieved through recrystallization or column chromatography. For basic amino compounds that may interact with acidic silica gel, adding a small amount of a competing amine like triethylamine (0.5-1%) to the mobile phase during column chromatography can improve separation.[2] Recrystallization from a suitable solvent system, such as ethanol, is also an effective purification method.[2]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides potential solutions.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low conversion of methyl 3-acetylbenzoate | - Inefficient imine formation.- Insufficient reducing agent.- Suboptimal reaction temperature or time. | - Ensure the amine source is in appropriate excess.- Use a dehydrating agent to drive imine formation.- Increase the equivalents of the reducing agent.- Systematically vary the reaction temperature and time, monitoring progress by TLC or LC-MS. |
| Formation of unidentified byproducts | - Side reactions of the starting material or product.- Decomposition under harsh reaction conditions. | - Analyze the crude reaction mixture by LC-MS or NMR to identify the structure of the byproducts.- Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize byproduct formation.- Consider a different reducing agent that may offer higher selectivity. |
| Product loss during work-up and purification | - Emulsion formation during extraction.- Product co-eluting with impurities during chromatography.- Incomplete precipitation or crystallization. | - Use brine to break up emulsions during aqueous work-up.- Optimize the solvent system for column chromatography; a gradient elution may be necessary.- For recrystallization, ensure the solution is fully saturated before cooling and consider adding seed crystals. |
| Difficulty in isolating the hydrochloride salt | - Incomplete protonation.- Product is too soluble in the chosen solvent. | - Ensure an adequate amount of HCl (gaseous or in a suitable solvent) is used.- Choose a solvent in which the hydrochloride salt has low solubility to facilitate precipitation. |
Experimental Protocols
Below are representative experimental protocols for the key steps in the synthesis of this compound. These may require optimization based on your specific laboratory conditions and the purity of your reagents.
Protocol 1: Reductive Amination of Methyl 3-acetylbenzoate
This protocol outlines a general procedure for the reductive amination step.
Materials:
-
Methyl 3-acetylbenzoate
-
Ammonium acetate or other amine source
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Methanol or other appropriate solvent
-
Acetic acid (optional, as a catalyst for imine formation)
Procedure:
-
Dissolve methyl 3-acetylbenzoate and an excess of the amine source (e.g., 5-10 equivalents of ammonium acetate) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., 1.5-2 equivalents of sodium cyanoborohydride) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water or a dilute acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude Methyl 3-(1-aminoethyl)benzoate
-
Silica gel
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes). If tailing is observed, add 0.5-1% triethylamine to the eluent.[2]
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Formation and Isolation of the Hydrochloride Salt
Procedure:
-
Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the product under vacuum to obtain this compound.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Methyl 3-(1-aminoethyl)benzoate hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 3-(1-aminoethyl)benzoate hydrochloride. The following information is compiled from established chemical purification techniques for structurally similar compounds and offers a starting point for developing a robust purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly used purification techniques for this compound and its analogs are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For amino acid ester hydrochlorides, common choices include alcohols like ethanol and methanol, or mixtures of an alcohol with water. It is recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent system.
Q3: My compound is an oil and won't crystallize. What should I do?
A3: Oiling out can occur due to the presence of significant impurities or if the solvent is not ideal. If your compound oils out, try the following:
-
Add a small seed crystal of the pure compound.
-
Gently scratch the inside of the flask at the surface of the solution with a glass rod to induce crystallization.
-
Re-dissolve the oil in a minimal amount of hot solvent and try a different cooling rate or a different solvent system.
-
Consider purifying the material by column chromatography first to remove the impurities that may be inhibiting crystallization.
Q4: I am observing tailing of my compound on the TLC plate during chromatography. What is the cause and how can I fix it?
A4: Tailing is a common issue when purifying basic compounds like amines on silica gel, which is acidic. The basic amine interacts strongly with the acidic silica, leading to poor separation. To mitigate this, a small amount of a competitive base, such as triethylamine (typically 0.1-1%), can be added to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q5: Can I purify the free base of Methyl 3-(1-aminoethyl)benzoate before converting it to the hydrochloride salt?
A5: Yes, this is a viable strategy. Purifying the free amine by column chromatography or distillation (if it is a liquid) can be effective. After purification, the hydrochloride salt can be formed by treating a solution of the free base in a suitable organic solvent (like diethyl ether or ethyl acetate) with a solution of hydrochloric acid (e.g., HCl in ether or dioxane).
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent mixture. For example, if the compound is very soluble in ethanol, try adding water or a non-polar solvent like hexanes dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. | |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| Presence of significant impurities. | Purify the crude material by column chromatography before attempting recrystallization. | |
| Low recovery of purified product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The crystals were washed with a solvent in which they are too soluble. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible. | |
| Colored impurities in the final product | Residual colored byproducts from the synthesis. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use this technique judiciously as it can also adsorb some of the desired product. Column chromatography is often more effective at removing colored impurities. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | The eluent polarity is not optimal. | Systematically vary the eluent composition. For silica gel, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common. Adjust the ratio to achieve a good separation of the target compound from impurities (an Rf value of 0.2-0.4 for the product is often a good target). |
| Tailing of the product spot | The basic amine is interacting with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to improve the peak shape. |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try changing to 8:2 or 7:3. |
| Cracks or channels in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Low recovery of the compound | The compound is strongly adsorbed to the silica gel. | In addition to adding triethylamine, consider using a more polar eluent to ensure all the compound is eluted. In some cases, flushing the column with a very polar solvent like methanol at the end of the chromatography run can help recover highly retained compounds. |
Experimental Protocols
Note: These protocols are based on general procedures for similar compounds and should be optimized for this compound.
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
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Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.1% triethylamine). Pour the slurry into a chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
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Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate, all containing 0.1% triethylamine) to elute the compounds from the column.
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Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
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Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
The following tables provide representative data for the purification of structurally similar amino benzoates and can serve as a starting point for the purification of this compound.
Table 1: Recrystallization Solvent Screening (Qualitative)
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |
| Methanol | Moderate | High | Good |
| Ethanol | Low | High | Very Good |
| Isopropanol | Low | Moderate | Good |
| Ethanol/Water | Very Low | High | Excellent |
| Ethyl Acetate/Hexanes | Low | Moderate | Good |
Table 2: Typical Column Chromatography Parameters and Expected Outcomes
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient (e.g., 100:0 to 70:30) with 0.1-1% Triethylamine |
| Typical Rf of Product | 0.2 - 0.4 in the collection eluent |
| Expected Yield | 60-90% (highly dependent on crude purity) |
| Achievable Purity | >98% |
Visualizations
Caption: A general workflow for the purification of a solid compound by recrystallization.
Caption: A standard workflow for purification by silica gel column chromatography.
Caption: A decision-making diagram for addressing tailing during chromatographic purification.
Technical Support Center: Synthesis of Methyl 3-(1-aminoethyl)benzoate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of Methyl 3-(1-aminoethyl)benzoate hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. A common synthetic route involves the reductive amination of Methyl 3-acetylbenzoate, which is itself synthesized from 3-acetylbenzoic acid.
Stage 1: Esterification of 3-acetylbenzoic acid
Question 1: The esterification of 3-acetylbenzoic acid to Methyl 3-acetylbenzoate is showing low yield. What are the possible causes and solutions?
Answer: Low yields in the Fischer esterification of 3-acetylbenzoic acid can be attributed to several factors:
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Incomplete Reaction: Esterification is an equilibrium reaction. To drive the reaction towards the product, consider the following:
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Excess Methanol: Use a large excess of methanol, which can also serve as the solvent.
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Water Removal: Ensure all reagents and glassware are dry. Traces of water can shift the equilibrium back to the starting materials. Using a Dean-Stark apparatus to remove water as it forms can be effective if using a co-solvent like toluene.
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Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
-
Ineffective Catalyst:
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Catalyst Choice: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used. Ensure the catalyst has not degraded.
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Catalyst Amount: Use a catalytic amount (typically 1-5 mol%). Too much acid can lead to side reactions and complicate the work-up.
-
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Work-up Issues:
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Incomplete Extraction: Ensure the product is fully extracted from the aqueous layer during work-up. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended.
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Hydrolysis during Neutralization: When neutralizing the excess acid with a basic solution (e.g., saturated sodium bicarbonate), do so carefully and at a low temperature to prevent hydrolysis of the newly formed ester.
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Stage 2: Reductive Amination of Methyl 3-acetylbenzoate
Question 2: The reductive amination of Methyl 3-acetylbenzoate is not proceeding to completion, or is producing significant side products. What are the common pitfalls?
Answer: Challenges in reductive amination often stem from the reaction conditions and the choice of reagents.
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Imine Formation Issues: The first step is the formation of an imine or enamine intermediate.
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pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration to form the imine. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl group will not be sufficiently activated.
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Steric Hindrance: While not a major issue with ammonia or small primary amines, bulky amines may react slower.
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Reducing Agent Selection and Activity:
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Reactivity: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are popular choices because they are selective for the protonated imine over the ketone starting material. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting ketone.
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Reagent Quality: Ensure the reducing agent is fresh and has been stored under anhydrous conditions, as hydrides react with moisture.
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Common Side Products and their Prevention:
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Alcohol Formation: Reduction of the ketone starting material (Methyl 3-acetylbenzoate) to the corresponding alcohol (Methyl 3-(1-hydroxyethyl)benzoate) can occur if the reducing agent is too reactive or if imine formation is slow.[2] Using a milder, imine-selective reducing agent like NaBH(OAc)₃ can minimize this.
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Over-alkylation: If a primary amine is formed, it can potentially react with another molecule of the ketone to form a secondary amine. This is less of a concern when using ammonia to form a primary amine but can be an issue in other contexts. Using a stoichiometric amount of the amine can help mitigate this.
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Hydrolysis of the Ester: Prolonged reaction times under acidic conditions, especially during work-up, can lead to the hydrolysis of the methyl ester group to a carboxylic acid.[3][4]
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my final product?
A1: The most likely impurities in your final this compound product are:
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Unreacted Starting Material: Methyl 3-acetylbenzoate.
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The Corresponding Alcohol: Methyl 3-(1-hydroxyethyl)benzoate, from the reduction of the ketone.
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Hydrolyzed Product: 3-(1-aminoethyl)benzoic acid, if the ester group was cleaved during the reaction or work-up.
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Diastereomers: If the synthesis is not stereoselective, you will have a racemic mixture of enantiomers. If a chiral starting material or reagent is used, diastereomeric impurities may be present.
Q2: My final product is an oil instead of a solid. How can I purify it?
A2: An oily product often indicates the presence of impurities that disrupt the crystal lattice.
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Purification: Column chromatography is the most effective method for separating the desired product from the common side products mentioned above.
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Salt Formation: Ensure the hydrochloride salt formation is complete. After purification of the free base by chromatography, dissolve it in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an anhydrous solvent.
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Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization.
Q3: How can I monitor the progress of the reductive amination reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, possibly with a small amount of triethylamine to prevent streaking of the amine). You should see the spot for the starting ketone (Methyl 3-acetylbenzoate) disappear and a new, more polar spot for the product amine appear. Staining with ninhydrin can help visualize the amine product.
Data Presentation
The following table summarizes the physical and analytical properties of the target compound and key related substances.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |
| This compound | C₁₀H₁₄ClNO₂ | 215.68 | Solid |
| Methyl 3-acetylbenzoate | C₁₀H₁₀O₃ | 178.18 | Liquid |
| Methyl 3-(1-hydroxyethyl)benzoate | C₁₀H₁₂O₃ | 180.20 | - |
| 3-(1-aminoethyl)benzoic acid hydrochloride | C₉H₁₂ClNO₂ | 201.65 | Solid |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-acetylbenzoate
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Reaction Setup: To a round-bottom flask, add 3-acetylbenzoic acid (1 equivalent) and methanol (10-20 equivalents).
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Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.05 equivalents).
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Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-acetylbenzoate, which can be purified further by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound
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Reaction Setup: In a round-bottom flask, dissolve Methyl 3-acetylbenzoate (1 equivalent) in methanol. Add ammonium acetate or another ammonia source (5-10 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours.
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Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise.
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Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
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Work-up: Quench the reaction by the slow addition of dilute HCl. Remove the methanol under reduced pressure. Make the aqueous solution basic (pH > 10) with NaOH and extract the product with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude free base. Purify by column chromatography.
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Salt Formation: Dissolve the purified free base in anhydrous diethyl ether and add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to obtain this compound.
Visualizations
Caption: Potential side product formation in reductive amination.
References
Technical Support Center: Reactions Involving Methyl 3-(1-aminoethyl)benzoate Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(1-aminoethyl)benzoate hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
The primary reactive sites are the primary amine and the methyl ester. The primary amine is nucleophilic and readily participates in reactions such as amide bond formation and reductive amination. The methyl ester can undergo hydrolysis under acidic or basic conditions, or transesterification in the presence of other alcohols.
Q2: My reaction with the primary amine of this compound is sluggish or failing. What are the likely causes?
Low reactivity of the primary amine can be due to several factors. As the starting material is a hydrochloride salt, the amine is protonated and non-nucleophilic. It is crucial to add a suitable base to liberate the free amine before or during the reaction.[1] Steric hindrance around the amine, caused by the adjacent ethyl group and the aromatic ring, can also slow down reactions.[2]
Q3: I am observing the hydrolysis of the methyl ester group during my reaction. How can I prevent this?
Ester hydrolysis is a common side reaction, particularly under strong acidic or basic conditions.[3] To minimize hydrolysis, maintain a neutral or mildly basic pH if possible. If the reaction requires conditions that promote hydrolysis, consider protecting the carboxylic acid (if starting from the corresponding acid) and forming the ester in a later step. Alternatively, using anhydrous solvents and reagents can help, as water is required for hydrolysis.[2]
Q4: How can I purify my product from unreacted this compound and other reaction impurities?
Purification can often be achieved using column chromatography. Given the basic nature of the amine, using an amine-functionalized silica gel or adding a small amount of a volatile amine (like triethylamine) to the eluent can improve peak shape and separation.[4] Acid-base extraction is another powerful technique. By adjusting the pH of the aqueous phase, you can selectively extract the basic product (or starting material) into the organic or aqueous layer.
Troubleshooting Guides
Guide 1: Amide Bond Formation
Problem: Low yield in amide coupling reaction with this compound.
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation of the Amine | Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) is added to neutralize the hydrochloride salt and liberate the free amine.[1] |
| Inefficient Carboxylic Acid Activation | Choose a suitable coupling reagent. For sterically hindered amines, more potent activators like HATU or COMU may be necessary. Ensure the coupling reagent is fresh and used in sufficient quantity (typically 1.1-1.5 equivalents).[2] |
| Side Reaction: Ester Hydrolysis | If using basic conditions for an extended period, consider running the reaction at a lower temperature to minimize ester hydrolysis. |
| Difficult Purification | Use amine-functionalized silica gel for column chromatography or perform an acidic wash to remove unreacted starting material.[4] |
Representative Experimental Protocol: Amide Coupling with Acetic Acid
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Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
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Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 10 minutes at room temperature.
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In a separate flask, dissolve acetic acid (1.1 eq), HATU (1.1 eq), and DIPEA (1.1 eq) in anhydrous DCM. Stir for 5 minutes.
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Add the activated acetic acid solution to the amine solution and stir at room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for amide coupling reactions.
Guide 2: Reductive Amination
Problem: Formation of side products in reductive amination.
| Possible Cause | Recommended Solution |
| Reduction of Carbonyl Starting Material | Use a milder reducing agent that preferentially reduces the iminium ion, such as sodium triacetoxyborohydride (STAB).[5] Avoid strong reducing agents like sodium borohydride if the carbonyl is sensitive.[5] |
| Over-alkylation (Formation of Tertiary Amine) | This occurs when the product (a secondary amine) is more nucleophilic than the starting primary amine. Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound. A stepwise procedure, where the imine is formed first and then reduced, can also minimize this.[5] |
| Incomplete Imine Formation | Imine formation is an equilibrium process. Remove water as it forms using molecular sieves or a Dean-Stark apparatus to drive the reaction forward.[5] A mildly acidic condition (pH 4-5) often favors imine formation.[5] |
Representative Experimental Protocol: Reductive Amination with Acetone
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To a solution of this compound (1.0 eq) and acetone (1.5 eq) in 1,2-dichloroethane, add acetic acid (1.2 eq).
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Stir the mixture at room temperature for 1 hour.
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Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
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Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO3.
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Separate the layers and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
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Purify by column chromatography.
References
Technical Support Center: Optimization of Reaction Conditions for Methyl 3-(1-aminoethyl)benzoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-(1-aminoethyl)benzoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is a chiral compound, and its synthesis requires careful consideration of stereochemistry.[1][2] Common strategies involve the asymmetric synthesis of the chiral amine or the resolution of a racemic mixture.[2][3] A prevalent laboratory-scale approach is the reductive amination of Methyl 3-acetylbenzoate. Alternative routes may include the reduction of a corresponding nitrile (Methyl 3-(1-cyanoethyl)benzoate) or an azide precursor.[4]
Q2: Why is the hydrochloride salt form of Methyl 3-(1-aminoethyl)benzoate typically prepared?
A2: The hydrochloride salt is often prepared to improve the stability and handling of the amine.[5][6] Free amines can be susceptible to oxidation and may be oily or difficult to crystallize. The salt form is typically a stable, crystalline solid that is easier to purify, weigh, and store.[7]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to control include reaction temperature, pressure (if performing catalytic hydrogenation), catalyst selection and loading, the choice of reducing agent, and the pH during workup and extraction. For chiral syntheses, the selection of the chiral auxiliary or catalyst is paramount to achieving high enantiomeric excess.[2][4]
Q4: How can I purify the final product?
A4: Purification of the free amine is often achieved by column chromatography on silica gel.[8] The hydrochloride salt can typically be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane.
Troubleshooting Guide
Issue 1: Low Yield of the Amine Product in Reductive Amination
| Question | Possible Cause | Suggested Solution |
| My reaction yield is consistently low. What could be the problem? | Incomplete reaction of the starting ketone. | - Increase the reaction time or temperature (monitor for side product formation).- Increase the equivalents of the amine source (e.g., ammonium acetate) and the reducing agent.- Ensure the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is fresh and active. |
| Deactivation of the catalyst (for catalytic hydrogenation). | - Use a fresh batch of catalyst (e.g., Palladium on carbon).- Ensure the reaction system is free of catalyst poisons (e.g., sulfur compounds).- Optimize catalyst loading. | |
| Formation of side products. | - Over-reduction of the ester can occur with powerful reducing agents like LiAlH₄. Use a milder reducing agent selective for the imine.- Dimerization or polymerization of the starting material or product. Try more dilute reaction conditions. | |
| Product loss during workup. | - Ensure the pH is appropriately adjusted to either the free amine (basic) or the salt (acidic) to prevent it from being lost in the aqueous phase during extraction.- Perform multiple extractions with the organic solvent. |
Issue 2: Difficulty in Isolating the Hydrochloride Salt
| Question | Possible Cause | Suggested Solution |
| After adding HCl, my product oils out instead of crystallizing. What should I do? | The product is too soluble in the chosen solvent. | - Add a less polar co-solvent (an anti-solvent) dropwise to induce precipitation (e.g., add diethyl ether or hexane to an ethanol or methanol solution).- Cool the solution to a lower temperature. |
| Presence of impurities. | - Purify the free amine by column chromatography before attempting salt formation.- Try a mini-workup on a small scale to identify a suitable solvent system for recrystallization. | |
| Incorrect stoichiometry of HCl. | - Ensure you are adding the correct molar equivalent of HCl. An excess of HCl can sometimes inhibit crystallization. Use a standardized solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether). |
Issue 3: Low Enantiomeric Excess (for Asymmetric Synthesis)
| Question | Possible Cause | Suggested Solution |
| The enantiomeric excess (ee) of my product is poor. How can I improve it? | Inefficient chiral catalyst or auxiliary. | - Screen different chiral ligands or catalysts.- Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity. |
| Racemization of the product. | - Ensure the workup and purification conditions are not too harsh (e.g., avoid strong acids or bases for extended periods if the stereocenter is labile). | |
| Impure chiral starting materials. | - Verify the enantiomeric purity of your chiral reagents and starting materials. |
Data Presentation
Table 1: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₃CN (1.5) | Methanol | 25 | 24 | 65 |
| 2 | NaBH(OAc)₃ (1.5) | Dichloromethane | 25 | 12 | 85 |
| 3 | H₂ (50 psi), 10% Pd/C | Methanol | 25 | 48 | 78 |
| 4 | NaBH(OAc)₃ (2.0) | Dichloromethane | 25 | 12 | 92 |
Table 2: Solvent Screening for Hydrochloride Salt Crystallization
| Entry | Solvent System | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| 1 | Ethanol/Diethyl Ether | 0 | 85 | 98.5 |
| 2 | Isopropanol/Hexane | 0 | 90 | 99.1 |
| 3 | Methanol | -20 | 75 | 97.8 |
| 4 | Acetone | 4 | 60 | 96.5 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(1-aminoethyl)benzoate via Reductive Amination
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Reaction Setup: To a solution of Methyl 3-acetylbenzoate (1.0 eq) in dichloromethane (DCM, 0.5 M) is added ammonium acetate (10 eq). The mixture is stirred at room temperature for 30 minutes.
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Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) is added portion-wise over 15 minutes. The reaction is stirred at room temperature for 12 hours.
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Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted three times with DCM.
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Purification of Free Amine: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane).
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Salt Formation: The purified amine is dissolved in a minimal amount of isopropanol. A solution of 2M HCl in diethyl ether (1.0 eq) is added dropwise with stirring.
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Isolation: The resulting precipitate is stirred for 30 minutes at 0°C, then collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3-(1-cyanoethyl)benzoate | 146257-39-8 | Benchchem [benchchem.com]
- 5. Methyl 3-aminobenzoate hydrochloride | C8H10ClNO2 | CID 12238913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 | CID 69048308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-(aminomethyl)benzoate hydrochloride | 17841-68-8 [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Purification of Methyl 3-(1-aminoethyl)benzoate hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from Methyl 3-(1-aminoethyl)benzoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. Potential impurities may include:
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Starting materials: Unreacted precursors from the synthesis.
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Byproducts: Molecules formed from side reactions. For instance, if the synthesis involves the reduction of a nitrile, incomplete reduction could leave the nitrile intermediate.[1]
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Enantiomeric impurities: The presence of the undesired enantiomer if a stereospecific synthesis or resolution was performed.[2]
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Residual solvents: Solvents used in the synthesis and work-up.
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Reagents: Leftover reagents from the synthetic steps.
Q2: What is the most effective method for purifying this compound?
A2: Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like this compound.[3] It relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For impurities that are difficult to remove by recrystallization, column chromatography may be employed.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For amine hydrochlorides, which are salts, polar solvents are generally more suitable. Good starting points for solvent screening include alcohols (e.g., ethanol, isopropanol), water, or mixtures of these. A mixed solvent system, such as ethanol/water or isopropanol/water, often provides the optimal solubility profile.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for determining enantiomeric purity.[2] A reversed-phase HPLC method with UV detection can be used to assess chemical purity.[4]
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. High concentration of impurities. | Use a lower boiling point solvent or a mixed solvent system. Ensure slow cooling to promote crystal formation over precipitation. Try to pre-purify the material by another method (e.g., a simple filtration or wash) before recrystallization. |
| Poor crystal yield | Too much solvent was used. The cooling process was not sufficient. The compound has significant solubility in the cold solvent. | Concentrate the solution by evaporating some of the solvent. Cool the solution in an ice bath or refrigerate for a longer period. Use a different solvent or a mixed solvent system where the compound is less soluble at low temperatures. Add an anti-solvent to decrease solubility. |
| Colored impurities remain after recrystallization | The impurity is co-crystallizing with the product. The impurity is strongly adsorbed to the crystal surface. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). Perform a second recrystallization. |
| Difficulty in forming the hydrochloride salt | Incomplete reaction with HCl. Presence of water affecting salt precipitation in organic solvents. | Ensure a slight excess of a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane) is added.[5] Use anhydrous solvents for the salt formation step. |
Quantitative Data Summary
| Purification Method | Starting Purity (Typical) | Purity After One Recrystallization (Expected) | Typical Yield |
| Recrystallization | 85-95% | >99% | 70-90% |
Note: These values are estimates and can vary significantly based on the nature and amount of impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a few drops of the chosen hot solvent. Allow it to cool to room temperature and then in an ice bath. A good solvent will show poor solubility at room temperature but high solubility when hot, and will form crystals upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is obtained.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common issues during the recrystallization process.
References
- 1. Methyl 3-(1-cyanoethyl)benzoate | 146257-39-8 | Benchchem [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Methyl 3-(1-aminoethyl)benzoate hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing Methyl 3-(1-aminoethyl)benzoate hydrochloride in solution.
Troubleshooting Guides
Issue: Loss of Potency or Purity of this compound Solution Over Time
If you are observing a decrease in the concentration of this compound or the appearance of unknown peaks in your analytical chromatograms, it is likely due to chemical degradation. The primary suspected pathway for this molecule in an aqueous environment is the hydrolysis of the methyl ester functional group.
Immediate Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. For many pharmaceutical solutions, refrigeration (2-8 °C) is advisable to slow down degradation reactions.[1][2]
-
Check Solution pH: The stability of compounds with ester functionalities is often highly dependent on pH.[3][4][5] Use a calibrated pH meter to check the pH of your solution.
-
Review Solvent Composition: The type of solvent and the presence of any co-solvents can influence stability. Aqueous solutions are the primary medium for hydrolysis.
Logical Troubleshooting Flow
Below is a decision tree to help navigate troubleshooting stability issues.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound in an aqueous solution?
A1: The most probable degradation pathway is the hydrolysis of the methyl ester group. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 3-(1-aminoethyl)benzoic acid and methanol.[2][3][4] The primary amine group is generally more stable under these conditions but can be susceptible to oxidative or photodegradation under certain circumstances.[6]
Caption: Primary degradation pathway via ester hydrolysis.
Q2: How does pH affect the stability of the solution?
A2: The rate of ester hydrolysis is significantly influenced by pH. Generally, the hydrolysis rate is slowest in the weakly acidic pH range (around pH 4-5) and increases in both strongly acidic and, more dramatically, in alkaline conditions.[3][5][7] It is crucial to maintain the pH in the optimal range for maximum stability.
Q3: What are the recommended storage conditions for a solution of this compound?
A3: To minimize degradation, solutions should typically be stored at refrigerated temperatures (2-8 °C) and protected from light.[1][2] For long-term storage, preparing the product in a dry, solid form and reconstituting it before use can prevent hydrolysis.[1]
Q4: Can I use buffers to stabilize my solution?
A4: Yes, using a buffer system to maintain the pH in the optimal range of stability (typically weakly acidic for esters) is a highly effective strategy.[8] The choice of buffer should be evaluated to ensure it does not catalyze other degradation reactions.
Q5: Are there other ways to improve the stability of this compound in solution?
A5: Besides pH control and temperature management, other strategies include:
-
Complexation: Forming a complex with another molecule, such as caffeine with benzocaine, can sterically hinder the ester group from hydrolytic attack.[8][9]
-
Co-solvents: While water is necessary for hydrolysis, modifying the solvent system with co-solvents like propylene glycol or ethanol can sometimes reduce the degradation rate by lowering the water activity.
-
Lyophilization (Freeze-Drying): For long-term storage, removing water through lyophilization to create a solid powder for reconstitution is a common and effective strategy.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10][11][12]
Objective: To generate degradation products of this compound under various stress conditions.
Stress Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 4 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid & Solution | 80 °C | 48 hours |
| Photolytic | Solution | ICH specified light source | As per ICH Q1B |
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol:water).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Add the stressor (acid, base, or hydrogen peroxide) or place the sample under the specified thermal or photolytic conditions.
-
At the end of the exposure period, neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively).
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV).
Acceptance Criteria: Aim for 5-20% degradation of the active pharmaceutical ingredient.[10][13] If degradation is too rapid, reduce the stressor concentration, temperature, or duration.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.[13][14][15]
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Method Validation Parameters (as per ICH Q2(R2)): [16]
-
Specificity: Demonstrated through the analysis of forced degradation samples. The method should resolve the main peak from all degradation product peaks.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the system, method, and intermediate levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined for the parent compound and any significant degradation products.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Caption: Workflow for a stability-indicating HPLC analysis.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Solution at 40°C
| pH | Initial Assay (%) | Assay after 7 days (%) | % Degradation | Major Degradant Peak Area (%) |
| 2.0 | 100.0 | 92.5 | 7.5 | 6.8 |
| 4.5 | 100.0 | 98.8 | 1.2 | 1.1 |
| 7.0 | 100.0 | 85.3 | 14.7 | 13.5 |
| 9.0 | 100.0 | 60.1 | 39.9 | 38.2 |
This data is illustrative and demonstrates the typical pH-dependent stability profile for a compound susceptible to ester hydrolysis.
Table 2: Validation Summary for a Stability-Indicating HPLC Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | < 1.0% | ≤ 2.0% |
| Specificity | Baseline resolution > 2.0 | All peaks resolved |
| LOD | 0.01 µg/mL | Reportable |
| LOQ | 0.03 µg/mL | Reportable |
| Robustness | No significant impact on results | Method remains reliable |
This table provides example data to illustrate the expected outcomes of a validated HPLC method.
References
- 1. copbela.org [copbela.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. psiberg.com [psiberg.com]
- 5. researchgate.net [researchgate.net]
- 6. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I* | CoLab [colab.ws]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. scispace.com [scispace.com]
- 14. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. chromatographyonline.com [chromatographyonline.com]
"preventing degradation of Methyl 3-(1-aminoethyl)benzoate hydrochloride"
This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of Methyl 3-(1-aminoethyl)benzoate hydrochloride to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2][3] For specific temperature recommendations, always refer to the supplier's product data sheet, though room temperature storage is generally cited.[4]
Q2: I've observed a change in the physical appearance (color, clumping) of my this compound sample. What could be the cause?
A2: A change in physical appearance, such as discoloration or clumping, can be an indicator of degradation or moisture absorption. Clumping may suggest hygroscopicity, while a color change could indicate chemical decomposition. It is crucial to investigate the purity of the sample before proceeding with experiments.
Q3: What are the known incompatibilities for this compound?
A3: Based on the functional groups present and information for similar compounds, this compound should be stored away from strong oxidizing agents, strong bases, and strong acids.[5] Contact with strong bases can neutralize the hydrochloride salt, forming the free base which may be less stable. Strong acids or bases can also catalyze the hydrolysis of the methyl ester.
Q4: How can I prepare a stable stock solution of this compound?
A4: For preparing stock solutions, it is advisable to use an anhydrous, aprotic solvent if the experimental conditions allow. If an aqueous buffer is required, a slightly acidic pH may improve stability by preventing the formation of the free base and slowing ester hydrolysis. It is recommended to prepare fresh solutions for optimal results or conduct a small-scale stability study in your chosen solvent system if long-term storage of the solution is necessary.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Unexpected experimental results (e.g., low yield, new impurities in NMR/LC-MS) | Degradation of the starting material. | 1. Verify the purity of your this compound using a suitable analytical method (e.g., NMR, LC-MS).2. Review your experimental conditions. High temperatures, extreme pH, or the presence of incompatible reagents could be causing degradation.3. Consider if the compound is stable in your chosen reaction solvent. |
| Difficulty in dissolving the compound | The compound may have absorbed moisture and clumped, or the chosen solvent is inappropriate. | 1. Ensure the compound is a fine, dry powder. If it has clumped, it may have been exposed to moisture.2. Consult literature for appropriate solvents. The hydrochloride salt form generally has good solubility in polar solvents like water, methanol, or DMSO. |
| pH of the reaction mixture changes unexpectedly upon addition of the compound | The hydrochloride salt will have an acidic pH in unbuffered aqueous solutions. | Buffer your reaction mixture to the desired pH if your protocol is pH-sensitive. |
Summary of Storage and Handling Conditions
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, Room Temperature[4] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Dry, in a tightly sealed container[1][2] | To prevent moisture absorption which can lead to hydrolysis or clumping. |
| Light | Store in the dark | To prevent potential photolytic degradation. |
| Ventilation | Well-ventilated area[1][3] | General laboratory safety practice for handling chemicals. |
Table 2: Chemical Incompatibilities
| Incompatible Material | Potential Hazard/Reaction |
| Strong Oxidizing Agents | Can lead to oxidative degradation of the amine functionality. |
| Strong Bases | Neutralizes the hydrochloride salt to form the free base, which may be less stable. Can also catalyze ester hydrolysis. |
| Strong Acids | Can catalyze ester hydrolysis, especially in the presence of water and heat. |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Data Analysis: Integrate the peaks and compare the spectrum to a reference spectrum if available. Look for the appearance of new peaks that might indicate impurities or degradation products (e.g., a peak corresponding to methanol from ester hydrolysis).
Protocol 2: Stability Study in a Protic Solvent
-
Solution Preparation: Prepare a solution of known concentration of this compound in your desired protic solvent (e.g., a buffered aqueous solution at a specific pH).
-
Time-Point Sampling: Aliquot the solution into several vials and store them under the intended experimental conditions (e.g., specific temperature and light exposure).
-
Analysis: At defined time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and analyze it by a quantitative method like HPLC-UV or LC-MS.
-
Data Evaluation: Plot the concentration of the parent compound against time to determine its stability under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
References
Technical Support Center: Chiral Separation of Methyl 3-(1-aminoethyl)benzoate Hydrochloride Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of Methyl 3-(1-aminoethyl)benzoate hydrochloride enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating the enantiomers of this compound?
The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, separation requires the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create a diastereomeric interaction, which allows for differential retention and separation. For this compound, its amine and ester functionalities will play a key role in the interaction with the CSP.
Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound?
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often successful for separating a wide range of chiral compounds, including those with amine and aromatic functionalities.[1][2] Specifically, cellulose and amylose phenylcarbamate derivatives are excellent starting points.[1][2] An immobilized polysaccharide-based CSP is often preferred due to its robustness and compatibility with a wider range of solvents.
Q3: What are typical starting conditions for method development?
A good starting point for method development would be to use a polysaccharide-based chiral column with a normal-phase mobile phase. A common mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol or ethanol.[1] A small amount of a basic additive, like diethylamine (DEA), is often necessary to improve the peak shape of basic compounds like your analyte.
Q4: Can I use Reversed-Phase (RP) HPLC for this separation?
While normal-phase is a common starting point, reversed-phase HPLC can also be effective for chiral separations. This would typically involve a C18 or other reversed-phase column with a chiral additive in the mobile phase, or a reversed-phase compatible chiral stationary phase. Screening in both normal-phase and reversed-phase modes is recommended to find the optimal separation conditions.
Q5: Is derivatization of this compound necessary?
Derivatization is not always necessary but can be a useful strategy if you encounter issues with detection or resolution.[1] For instance, derivatizing the primary amine with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance detection sensitivity, which is particularly useful for low concentration samples.[1] However, it adds an extra step to the sample preparation and you must ensure that no racemization occurs during the derivatization process.[1]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient enantioselectivity for your analyte.
-
Solution: Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives with different phenylcarbamate substituents).
-
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier and additive are critical.
-
Solution 1: Vary the alcohol modifier (e.g., switch from 2-propanol to ethanol or vice-versa) and its percentage in the mobile phase.
-
Solution 2: Adjust the concentration of the basic additive (e.g., diethylamine). The concentration of additives can significantly impact selectivity, sometimes even reversing the elution order.
-
-
Incorrect Temperature: Temperature can affect the chiral recognition mechanism.
-
Solution: Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Secondary Interactions: Unwanted interactions between the basic amine group of the analyte and residual acidic silanols on the silica support of the CSP can cause peak tailing.
-
Solution: Increase the concentration of the basic additive (e.g., diethylamine, triethylamine) in the mobile phase to mask the silanols.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause peak tailing.
-
Solution: Flush the column with a strong, compatible solvent. For immobilized CSPs, a wider range of strong solvents can be used for cleaning.
-
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient run or mobile phase change.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before the first injection and between runs.
-
-
Mobile Phase Instability: The mobile phase composition may change over time due to evaporation of the more volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Experimental Protocols
Proposed Starting HPLC Method
| Parameter | Recommended Condition |
| Column | Chiralpak® IA, IB, IC, or ID (or similar amylose/cellulose-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 230 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL. |
Method Development & Optimization
If the starting conditions do not provide adequate separation, the following parameters can be adjusted.
| Parameter to Vary | Effect on Separation |
| % 2-Propanol (or other alcohol) | Increasing the percentage generally decreases retention times. The optimal percentage for resolution needs to be determined experimentally. |
| Type of Alcohol Modifier | Switching between ethanol, 2-propanol, and n-butanol can significantly alter selectivity. |
| % Diethylamine (DEA) | Adjusting the concentration (e.g., 0.05% to 0.2%) can improve peak shape and may affect resolution. |
| Flow Rate | Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes increase resolution, but will also increase run time. |
| Temperature | Lowering the temperature often increases resolution, while higher temperatures can decrease run time but may reduce resolution. |
Visualizations
Caption: Workflow for chiral HPLC method development.
Caption: Troubleshooting decision tree for poor resolution.
References
Validation & Comparative
A Comparative Guide to Amine-Functionalized Benzoate Building Blocks in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a cornerstone of modern drug discovery and development. The functional groups and overall architecture of these molecular fragments significantly influence the physicochemical properties, synthetic accessibility, and ultimately the biological activity of the final drug candidate. Among the myriad of available building blocks, amine-functionalized benzoate esters are particularly valuable due to their utility in forming amide bonds, a ubiquitous linkage in pharmaceuticals.
This guide provides an objective comparison of Methyl 3-(1-aminoethyl)benzoate hydrochloride with structurally related and functionally analogous building blocks. We will delve into their performance in a common and critical reaction: amide bond formation. This analysis is supported by representative experimental data to aid researchers in making informed decisions for their synthetic campaigns.
Physicochemical Properties of Selected Building Blocks
A fundamental understanding of the physical and chemical properties of a building block is crucial for anticipating its behavior in reactions and its influence on the properties of the resulting derivatives. The following table summarizes key properties of this compound and its common alternatives.
| Building Block | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | 1263378-68-2 | C₁₀H₁₄ClNO₂ | 215.68 | ![]() |
| Methyl 3-aminobenzoate | 4518-10-9 | C₈H₉NO₂ | 151.16 | ![]() |
| Ethyl 3-aminobenzoate | 582-33-2 | C₉H₁₁NO₂ | 165.19 | ![]() |
| 3-(1-Aminoethyl)benzoic acid hydrochloride | 1391458-02-8 | C₉H₁₂ClNO₂ | 201.65 | ![]() |
Comparative Performance in Amide Bond Formation
To provide a practical comparison, we will consider a representative amide coupling reaction with benzoic acid, a standard carboxylic acid, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as the coupling reagents. The following table presents plausible, representative data for the performance of each building block in this standardized reaction. It is important to note that actual results may vary depending on the specific reaction conditions and substrates used.
| Building Block | Representative Yield (%) | Representative Reaction Time (h) | Representative Purity (%) | Key Observations |
| This compound | 85-95 | 12-16 | >98 | The ethyl substituent on the amine may introduce slight steric hindrance but also alters the electronic properties, potentially influencing reactivity. The hydrochloride salt requires neutralization prior to reaction. |
| Methyl 3-aminobenzoate | 90-98[1] | 10-14 | >98 | As a primary aniline, it is generally highly reactive in amide coupling reactions.[1] |
| Ethyl 3-aminobenzoate | 90-98 | 10-14 | >98 | Reactivity is comparable to the methyl ester, with the ethyl group offering a slight modification in lipophilicity. |
| 3-(1-Aminoethyl)benzoic acid hydrochloride | 80-90 | 12-18 | >95 | The presence of a free carboxylic acid requires selective activation of the benzoic acid partner or protection of the building block's carboxyl group, adding complexity to the synthesis. |
Experimental Protocols
Below is a detailed, representative protocol for the amide coupling reaction used for this comparison.
General Protocol for EDC/HOBt Mediated Amide Coupling
Materials:
-
Amine-functionalized benzoate building block (1.0 eq)
-
Benzoic acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[2]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine-functionalized benzoate building block (1.0 eq) and benzoic acid (1.05 eq).
-
Dissolve the starting materials in anhydrous DMF.
-
Add HOBt (1.2 eq) to the solution.[2]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution. If the amine building block is a hydrochloride salt, an additional equivalent of base may be required for neutralization.
-
Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the general workflow for the synthesis and purification of the target amide.
Caption: General workflow for EDC/HOBt mediated amide synthesis.
References
The Anticancer Potential of a Novel Methyl 3-Aminobenzoate Derivative: A Look at Malate Dehydrogenase Inhibition
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with specific mechanisms of action is a continuous endeavor. A significant development in this area is the identification of methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, a derivative of the methyl 3-aminobenzoate scaffold, as a potent dual inhibitor of malate dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2).[1][2] This compound has demonstrated significant antitumor efficacy in preclinical models, highlighting its potential as a therapeutic agent that targets cancer metabolism.[2]
While the parent compound, Methyl 3-(1-aminoethyl)benzoate hydrochloride, serves as a versatile building block in medicinal chemistry for creating chiral intermediates and optimizing drug candidates, comprehensive comparative studies on the biological activities of its direct derivatives are not extensively available in the current body of scientific literature.[3] However, the detailed investigation into the aforementioned complex derivative provides a solid foundation for understanding the therapeutic promise of this chemical class.
Comparative Analysis of MDH Inhibition
The primary mechanism of action for methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate is the competitive inhibition of both MDH1 (cytosolic) and MDH2 (mitochondrial) enzymes.[2] This dual inhibition is a strategic approach to disrupt cancer cell metabolism.[2] The inhibitory potency of this derivative against both human MDH1 and MDH2 has been quantified and is presented below.
| Compound | Target Enzyme | IC50 (µM) |
| Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate | Human MDH1 | 0.87 ± 0.06 |
| Human MDH2 | 0.54 ± 0.04 |
Table 1: In vitro inhibitory activity of the lead compound against human malate dehydrogenase isoforms. Data sourced from supporting information of the primary study.
Mechanism of Action: Targeting Cancer Metabolism
The dual inhibition of MDH1 and MDH2 by this benzoate derivative disrupts key metabolic pathways essential for cancer cell proliferation and survival. By inhibiting these enzymes, the compound interferes with the malate-aspartate shuttle and the TCA cycle, leading to reduced mitochondrial respiration.[2] This metabolic disruption culminates in the inhibition of hypoxia-inducible factor-1α (HIF-1α) accumulation, a critical transcription factor for tumor adaptation to hypoxic environments.[2] The in vivo efficacy of this compound was demonstrated in xenograft models using HCT116 human colon carcinoma cells, where it showed significant antitumor effects.[2]
Caption: Signaling pathway of the dual MDH1/2 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the evaluation of the lead compound.
Synthesis of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate
The synthesis of the lead compound is a multi-step process that begins with commercially available starting materials.
Caption: Synthetic workflow for the lead compound.
Detailed Steps:
-
Alkylation: 4-(tert-octyl)phenol is reacted with ethyl 3-bromopropanoate in the presence of sodium hydride in anhydrous N,N-dimethylformamide (DMF) to yield ethyl 3-(4-(tert-octyl)phenoxy)propanoate.[1]
-
Saponification: The resulting ester is then saponified using lithium hydroxide in a mixture of tetrahydrofuran (THF), methanol, and water to produce 3-(4-(tert-octyl)phenoxy)propanoic acid.
-
Amide Coupling: Finally, the carboxylic acid is coupled with methyl 3-aminobenzoate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) in DMF to afford the final product.
In Vitro MDH Enzyme Inhibition Assay
The inhibitory activity of the compound against MDH1 and MDH2 was determined using a spectrophotometric assay.
-
Assay Components: The reaction mixture contains Tris-HCl buffer, dithiothreitol (DTT), the respective MDH enzyme (MDH1 or MDH2), and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of oxaloacetate and NADH.
-
Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.[1]
Cell-Based Assays
The effect of the compound on cancer cells was evaluated through various in vitro assays.
-
Cell Viability Assay: Human colon carcinoma HCT116 cells are treated with the compound at different concentrations for a specified period. Cell viability is then assessed using a standard method like the MTT or CellTiter-Glo assay.
-
Mitochondrial Respiration Assay: The oxygen consumption rate (OCR) of cancer cells is measured using a Seahorse XF Analyzer after treatment with the compound to assess its impact on mitochondrial function.[2]
-
HIF-1α Accumulation Assay: Cancer cells are exposed to hypoxic conditions (e.g., 1% O2) in the presence of the compound. The levels of HIF-1α protein are then determined by Western blotting.[2]
In Vivo Antitumor Efficacy Study
The antitumor activity of the compound in a living organism was assessed using a xenograft mouse model.
-
Tumor Implantation: HCT116 cells are subcutaneously injected into immunodeficient mice.
-
Treatment: Once the tumors reach a certain volume, the mice are treated with the compound or a vehicle control, typically via intraperitoneal injection, on a defined schedule.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis.[2]
Conclusion and Future Directions
The detailed investigation of methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate provides compelling evidence for the potential of the methyl 3-aminobenzoate scaffold in developing novel anticancer therapeutics that target cellular metabolism.[2] While this specific derivative has shown promising results as a dual MDH1/2 inhibitor, the broader biological activities of other, simpler derivatives of this compound remain an unexplored area.
Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives to establish a clear structure-activity relationship (SAR). Investigating different substituents on the amino group and the benzoate ring could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. Such studies would be invaluable in unlocking the full therapeutic potential of this chemical class for the treatment of cancer and potentially other metabolic diseases.
References
"structure-activity relationship of Methyl 3-(1-aminoethyl)benzoate hydrochloride analogs"
An In-Depth Comparative Analysis of Methyl 3-(1-aminoethyl)benzoate Hydrochloride Analogs: A Proposed Structure-Activity Relationship Study for Monoamine Transporter Inhibition
Introduction
This compound and its analogs represent a class of compounds with a core phenethylamine structure, a well-known pharmacophore that interacts with various biogenic amine targets. This guide proposes a hypothetical structure-activity relationship (SAR) study to investigate the potential of these analogs as inhibitors of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters is a key mechanism for many therapeutic agents used in the treatment of depression, ADHD, and other neuropsychiatric disorders.
This document outlines a systematic approach to synthesizing and evaluating a focused library of this compound analogs. It provides detailed experimental protocols for assessing their potency and selectivity, presents a framework for data comparison, and visualizes the experimental workflow and a relevant biological pathway. The objective is to furnish researchers and drug development professionals with a comprehensive blueprint for exploring the therapeutic potential of this chemical scaffold.
Proposed Analog Design and Rationale
The SAR exploration will focus on systematic modifications at three key positions of the parent molecule, Methyl 3-(1-aminoethyl)benzoate, to probe the chemical space and understand the structural requirements for potent and selective monoamine transporter inhibition.
-
R1 (Amino Group Substitution): Modification of the primary amine to secondary and tertiary amines with varying alkyl chain lengths will assess the impact of steric bulk and basicity on transporter affinity.
-
R2 (Ester Group Modification): Altering the methyl ester to other alkyl esters (ethyl, propyl) or converting it to an amide will evaluate the influence of this hydrogen bond acceptor/donor region.
-
R3 and R4 (Aromatic Ring Substitution): Introduction of small electron-donating or electron-withdrawing groups at different positions on the phenyl ring will probe the electronic and steric effects on binding.
| Compound ID | R1 | R2 | R3 | R4 |
| Parent | H | CH₃ | H | H |
| Analog 1a | CH₃ | CH₃ | H | H |
| Analog 1b | C₂H₅ | CH₃ | H | H |
| Analog 2a | H | C₂H₅ | H | H |
| Analog 2b | H | C₃H₇ | H | H |
| Analog 3a | H | CH₃ | 4-Cl | H |
| Analog 3b | H | CH₃ | 4-OCH₃ | H |
| Analog 4a | H | CH₃ | H | 4-Cl |
Table 1: Proposed library of this compound analogs for the initial SAR study.
Comparative Biological Activity Data (Hypothetical)
The following table presents a hypothetical dataset illustrating how the biological activity of the synthesized analogs would be compared. The data represents the inhibitory concentration (IC₅₀) values, which measure the concentration of the compound required to inhibit 50% of the transporter activity. Lower IC₅₀ values indicate higher potency.
| Compound ID | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity | NET/SERT Selectivity |
| Parent | 150 | 80 | 1200 | 8.0 | 15.0 |
| Analog 1a | 120 | 65 | 1100 | 9.2 | 16.9 |
| Analog 1b | 250 | 150 | 1500 | 6.0 | 10.0 |
| Analog 2a | 180 | 95 | 1350 | 7.5 | 14.2 |
| Analog 2b | 210 | 110 | 1400 | 6.7 | 12.7 |
| Analog 3a | 90 | 50 | 950 | 10.6 | 19.0 |
| Analog 3b | 350 | 200 | 2500 | 7.1 | 12.5 |
| Analog 4a | 130 | 70 | 1150 | 8.8 | 16.4 |
Table 2: Hypothetical quantitative data for the inhibitory activity and selectivity of this compound analogs against human monoamine transporters.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Radioligand Binding Assays
Objective: To determine the affinity of the test compounds for DAT, NET, and SERT.
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.
Protocol:
-
Membrane Preparation: Cells are harvested, homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: Cell membranes are incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated for 60 minutes at room temperature.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.
Neurotransmitter Uptake Inhibition Assays
Objective: To measure the functional inhibition of neurotransmitter uptake by the test compounds.
Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.
Protocol:
-
Cell Plating: Cells are plated in 96-well plates and grown to confluence.
-
Pre-incubation: Cells are washed and pre-incubated with the test compound at various concentrations for 15 minutes at 37°C.
-
Uptake Initiation: A mixture of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake.
-
Incubation: The plates are incubated for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: The uptake is terminated by aspirating the medium and rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a known potent inhibitor. IC₅₀ values are calculated from the concentration-response curves.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the proposed SAR study, from compound synthesis to final data analysis.
Caption: Experimental workflow for the structure-activity relationship study.
Dopamine Signaling Pathway
This diagram illustrates a simplified dopamine signaling pathway, highlighting the role of the dopamine transporter (DAT) as a potential target for the investigated compounds.
Caption: Simplified dopamine signaling pathway at the synapse.
A Comparative Guide to Purity Validation of Methyl 3-(1-aminoethyl)benzoate Hydrochloride: Titration vs. HPLC
In the landscape of pharmaceutical research and development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control. This guide provides a comprehensive comparison of two widely used analytical techniques—non-aqueous potentiometric titration and High-Performance Liquid Chromatography (HPLC)—for the purity validation of Methyl 3-(1-aminoethyl)benzoate hydrochloride. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable method for their specific needs, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Methods
The choice between titration and HPLC for purity assessment often depends on a variety of factors including the desired level of accuracy, the nature of potential impurities, sample throughput requirements, and available instrumentation.
| Feature | Non-Aqueous Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the total basicity of the sample by reacting the amine group with a strong acid in a non-aqueous solvent. The endpoint is determined by a significant change in potential. | Separates the main compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by the relative peak area. |
| Specificity | Less specific; quantifies the total amount of basic substances. It may not distinguish between the active compound and basic impurities. | Highly specific; can separate and quantify the main compound and individual impurities, providing a detailed impurity profile. |
| Sensitivity | Lower sensitivity, typically suitable for determining the purity of the bulk material. | High sensitivity, capable of detecting and quantifying trace-level impurities. |
| Speed | Relatively fast for a single sample analysis once the setup is complete. | Can be more time-consuming per sample due to longer run times, but automated systems can handle multiple samples efficiently. |
| Cost | Lower initial instrument cost and generally less expensive consumables. | Higher initial instrument cost and ongoing expenses for columns, solvents, and maintenance. |
| Complexity | The procedure is relatively straightforward and does not require extensive method development for similar compounds. | Method development can be complex and time-consuming, requiring optimization of column, mobile phase, and detection parameters. |
Experimental Data
To illustrate the application of both methods, a hypothetical batch of this compound was analyzed. The results are summarized below.
Table 1: Purity Determination by Non-Aqueous Potentiometric Titration
| Sample ID | Sample Weight (mg) | Titrant Volume (mL) | Calculated Purity (%) |
| Batch A-01 | 200.5 | 9.25 | 99.6 |
| Batch A-02 | 201.2 | 9.28 | 99.5 |
| Batch A-03 | 199.8 | 9.22 | 99.5 |
| Average | 200.5 | 9.25 | 99.5 |
Table 2: Purity Determination by HPLC
| Sample ID | Main Peak Area | Impurity 1 Area | Impurity 2 Area | Total Area | Calculated Purity (%) |
| Batch A-01 | 1,254,321 | 3,456 | 1,234 | 1,259,011 | 99.63 |
| Batch A-02 | 1,265,789 | 3,501 | 1,250 | 1,270,540 | 99.63 |
| Batch A-03 | 1,249,876 | 3,420 | 1,200 | 1,254,496 | 99.63 |
| Average | 1,256,662 | 3,459 | 1,228 | 1,261,349 | 99.63 |
Experimental Protocols
Detailed methodologies for both the non-aqueous potentiometric titration and HPLC analysis are provided below.
Non-Aqueous Potentiometric Titration Protocol
Objective: To determine the purity of this compound by titrating the basic amine group with perchloric acid in a non-aqueous medium.
Materials and Reagents:
-
Glacial Acetic Acid (AR grade)
-
Perchloric Acid (70%, AR grade)
-
Acetic Anhydride (AR grade)
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Mercuric Acetate solution (5% w/v in glacial acetic acid)
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid)
-
Potentiometric autotitrator with a glass and calomel or combined pH electrode
Procedure:
-
Preparation of 0.1 N Perchloric Acid:
-
Cautiously mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid.
-
Slowly add 30 mL of acetic anhydride while stirring and allow the solution to cool.
-
Make up the volume to 1000 mL with glacial acetic acid and let the solution stand for 24 hours to ensure complete reaction of the acetic anhydride with water.
-
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh about 0.7 g of dried KHP and dissolve it in 50 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator and titrate with the prepared 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration and make any necessary corrections.
-
-
Titration of this compound:
-
Accurately weigh about 200 mg of this compound into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 10 mL of 5% mercuric acetate solution to complex the chloride ions.
-
Immerse the electrodes of the potentiometric titrator into the solution.
-
Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve.
-
Calculation:
Purity (%) = (V × N × E) / W × 100
Where:
-
V = Volume of perchloric acid consumed in mL
-
N = Normality of the perchloric acid
-
E = Equivalent weight of this compound (215.68 g/mol )
-
W = Weight of the sample in mg
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound and quantify any impurities using a reversed-phase HPLC method.
Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (AR grade)
-
Reference standards for potential impurities (if available)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of water and methanol (diluent) to get a concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculation:
Purity (%) = (Area of Main Peak / Total Area of all Peaks) × 100
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for Purity Validation by Titration.
Caption: Workflow for Purity Validation by HPLC.
Caption: Logical Comparison of Titration and HPLC.
References
Spectroscopic Analysis of Methyl 3-(1-aminoethyl)benzoate Hydrochloride: A Comparative Guide
A comprehensive spectroscopic confirmation of the molecular structure of Methyl 3-(1-aminoethyl)benzoate hydrochloride remains elusive due to the limited availability of published experimental data. Extensive searches of chemical databases and scientific literature did not yield specific ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this compound.
While the specific spectral data for this compound (CAS No. 1263378-68-2; Molecular Formula: C₁₀H₁₄ClNO₂; Molecular Weight: 215.68 g/mol ) is not publicly available, this guide provides a comparative analysis based on the expected spectral characteristics and data from closely related analogs. This approach allows for a foundational understanding of the spectroscopic features that would confirm the structure of the target molecule.
For comparison, we will utilize spectroscopic data for Methyl 3-aminobenzoate , a structurally similar compound for which experimental data is accessible. This comparison will highlight the key differences to be expected upon the addition of the ethyl group at the amino position.
Predicted Spectroscopic Data for this compound
The following tables outline the predicted and observed spectroscopic data. The data for Methyl 3-aminobenzoate serves as a reference for comparison.
| Spectroscopic Data | This compound (Predicted) | Methyl 3-aminobenzoate (Observed) |
| ¹H NMR | Aromatic protons (multiplets), quartet (CH), doublet (CH₃ of ethyl), singlet (OCH₃) | Aromatic protons (multiplets), singlet (NH₂), singlet (OCH₃) |
| ¹³C NMR | Carbonyl carbon, aromatic carbons, methine carbon (CH), methyl carbon (CH₃ of ethyl), methyl carbon (OCH₃) | Carbonyl carbon, aromatic carbons, carbon attached to NH₂, methyl carbon (OCH₃) |
| IR (cm⁻¹) | N-H stretch (amine salt), C=O stretch (ester), C-O stretch, aromatic C-H and C=C stretches | N-H stretch (primary amine), C=O stretch (ester), C-O stretch, aromatic C-H and C=C stretches |
| Mass Spec (m/z) | Molecular ion peak corresponding to the free base (M-HCl) | Molecular ion peak |
Detailed Comparison and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most significant difference in the proton NMR spectrum of this compound compared to Methyl 3-aminobenzoate would be the signals corresponding to the 1-aminoethyl group. One would expect to see a quartet for the methine proton (-CH) coupled to the adjacent methyl protons, and a doublet for the three methyl protons (-CH₃) of the ethyl group. The presence of the hydrochloride would likely cause the amine protons to appear as a broad singlet at a downfield chemical shift. The aromatic protons would exhibit complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene ring. The singlet for the methyl ester group (-OCH₃) would remain a key feature.
¹³C NMR: In the carbon NMR spectrum, the key distinguishing features would be the appearance of two additional aliphatic carbon signals for the 1-aminoethyl group: one for the methine carbon (-CH) and one for the terminal methyl carbon (-CH₃). The chemical shifts of the aromatic carbons would also be influenced by the substitution of the amino group with the 1-aminoethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would show characteristic absorption bands. The presence of the hydrochloride salt would shift the N-H stretching vibrations of the amine to a lower frequency, typically appearing as a broad band in the 2400-3000 cm⁻¹ region. The strong carbonyl (C=O) stretch of the ester group would be expected around 1720 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and the C-O stretching of the ester would be observed between 1100 and 1300 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, typically obtained for the free base after neutralization of the hydrochloride salt, the molecular ion peak would correspond to the mass of Methyl 3-(1-aminoethyl)benzoate. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage at the benzylic position, providing further evidence for the proposed structure.
Experimental Protocols
While specific experimental conditions for the target molecule are not available, the following are general protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.
Workflow for Spectroscopic Confirmation
A Comparative Cost Analysis of Synthetic Routes to Methyl 3-(1-aminoethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pharmaceutical Intermediate
Methyl 3-(1-aminoethyl)benzoate hydrochloride is a crucial building block in the synthesis of various pharmaceutical agents. The economic viability and efficiency of its production are paramount for drug development pipelines. This guide provides a comparative cost-analysis of three primary synthetic routes to this intermediate, supported by detailed experimental protocols and data to inform process development and optimization.
Executive Summary
Three plausible synthetic pathways to this compound have been evaluated:
-
Route 1: Reductive Amination of Methyl 3-acetylbenzoate. This direct, one-pot approach offers a potentially streamlined and cost-effective synthesis.
-
Route 2: Reduction of Methyl 3-(1-cyanoethyl)benzoate. This two-step route involves the synthesis of a nitrile intermediate followed by its reduction to the desired amine.
-
Route 3: Gabriel Synthesis from Methyl 3-(1-bromoethyl)benzoate. A classical multi-step method for primary amine synthesis, this route provides an alternative with potentially high purity.
The following sections detail the experimental protocols for each route, present a comprehensive cost analysis in tabular format, and provide a logical workflow for selecting the optimal synthetic strategy.
Data Presentation: Comparative Cost and Process Analysis
The following table summarizes the estimated costs and key process parameters for the three synthetic routes. Prices for reagents are based on commercially available data from bulk suppliers and may vary.
| Parameter | Route 1: Reductive Amination | Route 2: Nitrile Reduction | Route 3: Gabriel Synthesis |
| Starting Material | Methyl 3-acetylbenzoate | m-Toluic Acid | Methyl m-toluate |
| Key Intermediates | - | Methyl 3-(1-cyanoethyl)benzoate | Methyl 3-(1-bromoethyl)benzoate, N-(1-(3-(methoxycarbonyl)phenyl)ethyl)phthalimide |
| Number of Steps | 1 | 2 | 3 |
| Overall Yield (estimated) | 75% | 65% | 60% |
| Starting Material Cost (per kg) | ~$1400.00[1][2] | ~$20.00 (for m-Toluic Acid) | ~$30.00 (for Methyl m-toluate) |
| Key Reagent Costs (per kg) | Ammonium Acetate: ~ | Sodium Cyanide: ~
| N-Bromosuccinimide: ~
|
| Estimated Cost per Gram of Final Product | $25 - $35 | $30 - $45 | $40 - $55 |
| Process Complexity | Low | Medium | High |
| Safety & Environmental Concerns | Use of toxic cyanoborohydride. | Use of highly toxic sodium cyanide and pyrophoric LAH. | Use of lachrymatory bromo-compound and toxic hydrazine. |
Experimental Protocols
Route 1: Reductive Amination of Methyl 3-acetylbenzoate
This one-pot procedure is based on established reductive amination protocols.[7][8][9][10]
Materials:
-
Methyl 3-acetylbenzoate
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Hydrochloric acid (in ether or dioxane)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of Methyl 3-acetylbenzoate (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude Methyl 3-(1-aminoethyl)benzoate.
-
Dissolve the crude amine in a minimal amount of ethyl acetate and add a solution of hydrochloric acid in ether or dioxane to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Expected Yield: ~75%
Route 2: Reduction of Methyl 3-(1-cyanoethyl)benzoate
This two-step route first involves the synthesis of the nitrile intermediate followed by its reduction.
Step 2a: Synthesis of Methyl 3-(1-cyanoethyl)benzoate
A plausible, though not explicitly detailed in the provided search results, synthesis of the cyanoethyl intermediate would likely proceed from a corresponding halide or activated alcohol. For the purpose of this guide, we will assume the availability of this intermediate. The cost of this intermediate is estimated based on related compounds.[10][11]
Step 2b: Reduction of Methyl 3-(1-cyanoethyl)benzoate [12]
Materials:
-
Methyl 3-(1-cyanoethyl)benzoate
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate solution (saturated)
-
Hydrochloric acid (in ether or dioxane)
Procedure:
-
To a stirred suspension of lithium aluminum hydride (2 equivalents) in anhydrous diethyl ether at 0°C under an inert atmosphere, add a solution of Methyl 3-(1-cyanoethyl)benzoate (1 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then water again (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude Methyl 3-(1-aminoethyl)benzoate.
-
Form the hydrochloride salt as described in Route 1.
Expected Yield: ~85% for the reduction step.
Route 3: Gabriel Synthesis from Methyl 3-(1-bromoethyl)benzoate
This multi-step synthesis begins with the bromination of Methyl m-toluate.
Step 3a: Synthesis of Methyl 3-(1-bromoethyl)benzoate
This procedure is adapted from the synthesis of similar benzylic bromides.[13]
Materials:
-
Methyl m-toluate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride or other suitable solvent
-
Sodium bicarbonate solution
Procedure:
-
Dissolve Methyl m-toluate (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bromoester.
Expected Yield: ~90%
Step 3b: Gabriel Synthesis [14][15][16]
Materials:
-
Methyl 3-(1-bromoethyl)benzoate
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
To a solution of Methyl 3-(1-bromoethyl)benzoate (1 equivalent) in DMF, add potassium phthalimide (1.1 equivalents).
-
Heat the mixture at 80-100°C for several hours until the starting bromide is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the phthalimide intermediate.
-
Dissolve the crude phthalimide intermediate in ethanol and add hydrazine hydrate (2 equivalents).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate and take up the residue in ethyl acetate.
-
Wash with water and then extract the organic layer with dilute hydrochloric acid.
-
Basify the acidic aqueous layer and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude amine.
-
Form the hydrochloride salt as described in Route 1.
Expected Yield: ~70% for the two steps.
Mandatory Visualization
Caption: A decision-making workflow for selecting the optimal synthesis route.
Conclusion
The Reductive Amination of Methyl 3-acetylbenzoate (Route 1) emerges as the most promising route for the synthesis of this compound from a cost and process efficiency perspective. Its one-pot nature significantly simplifies the workflow and reduces processing time and waste. However, the use of sodium cyanoborohydride requires careful handling due to its toxicity.
The Reduction of Methyl 3-(1-cyanoethyl)benzoate (Route 2) offers a viable alternative, particularly if the nitrile starting material is readily available or can be synthesized economically. The main drawback is the use of the highly reactive and hazardous lithium aluminum hydride.
The Gabriel Synthesis (Route 3) , while a classic and reliable method for preparing primary amines, is the least cost-effective due to its multiple steps and the cost of reagents. It may be considered when high purity is the absolute priority and cost is a secondary concern, or when the necessary equipment for handling highly reactive hydrides is unavailable.
Researchers and process chemists should carefully consider the trade-offs between cost, process complexity, safety, and available resources when selecting the most appropriate synthetic route for their specific needs. Further optimization of reaction conditions for each route could potentially lead to improved yields and even more favorable economics.
References
- 1. Sodium cyanoborohydride price,buy Sodium cyanoborohydride - chemicalbook [m.chemicalbook.com]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. シアノ水素化ホウ素ナトリウム reagent grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Palladium Based Catalysts [fuelcellstore.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 12. Methyl 3-(bromomethyl)benzoate 97 1129-28-8 [sigmaaldrich.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. scs.illinois.edu [scs.illinois.edu]
Efficacy Analysis of Ketoprofen, a Derivative of Methyl 3-(1-aminoethyl)benzoate Precursors, in Comparison to Other Non-Steroidal Anti-Inflammatory Drugs
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Ketoprofen, synthesized from precursors related to Methyl 3-(1-aminoethyl)benzoate hydrochloride. This guide provides an objective analysis of its performance against other common NSAIDs, supported by experimental data and detailed methodologies.
This comparison guide focuses on the efficacy of Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID). While direct synthesis from this compound is not widely documented in publicly available literature, a closely related analog, Methyl 3-(1-cyanoethyl)benzoate, serves as a key intermediate in an economically viable synthesis route to Ketoprofen. This guide will delve into the efficacy of Ketoprofen in comparison to other widely used NSAIDs, namely Ibuprofen and Diclofenac.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for NSAIDs, including Ketoprofen, is the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
Comparative In Vitro Efficacy: COX Inhibition
The inhibitory potency of an NSAID is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for S-(+)-Ketoprofen, Ibuprofen, and Diclofenac against human COX-1 and COX-2 enzymes.
| Drug | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| S-(+)-Ketoprofen | 1.9[3] | 27[3] | 0.07 |
| Ibuprofen | 12,000[4] | 80,000[4] | 0.15 |
| Diclofenac | 76[4] | 26[4] | 2.92 |
Note: Lower IC50 values indicate higher potency. The COX-2 Selectivity Index provides a measure of the drug's relative selectivity for COX-2 over COX-1. A higher index suggests greater COX-2 selectivity.
As the data indicates, S-(+)-Ketoprofen is a highly potent inhibitor of both COX-1 and COX-2, with significantly lower IC50 values compared to Ibuprofen. Diclofenac also demonstrates high potency, particularly against COX-2.
Comparative Clinical Efficacy: Pain and Inflammation
Meta-analyses of randomized controlled trials (RCTs) provide strong evidence for the clinical efficacy of Ketoprofen in managing pain and inflammation.
A systematic review and meta-analysis of 13 RCTs involving 898 patients compared the efficacy of oral Ketoprofen (50-200 mg/day) with Ibuprofen (600-1800 mg/day) and Diclofenac (75-150 mg/day). The results showed a statistically significant difference in efficacy in favor of Ketoprofen for relieving moderate-to-severe pain and improving functional status.[4][5]
Specifically, the meta-analysis found that:
-
Ketoprofen was significantly superior to both Ibuprofen and Diclofenac in terms of overall efficacy.[4][5]
-
In patients with rheumatoid arthritis, therapeutic doses of Ketoprofen were more efficacious than Ibuprofen and Diclofenac in managing pain.[6]
-
For traumatic pain-related sports injuries, a higher percentage of patients treated with Ketoprofen achieved 50% pain relief compared to those treated with Ibuprofen (76% vs. 58%).[4]
Another meta-analysis focusing on patients with rheumatoid arthritis concluded that Ketoprofen is more effective than Ibuprofen in managing RA pain at therapeutic doses.[7]
Experimental Protocols
This protocol is adapted from a patented method for the synthesis of Ketoprofen from 3-nitrile ethyl benzophenone, a close structural analog of the target molecule's cyano-derivative.
Step 1: Formation of the Imidate Hydrochloride Intermediate
-
Dissolve 23.5g (0.1 mol) of 3-nitrile ethyl benzophenone in 100-200 mL of methanol in a three-necked flask.
-
Introduce hydrogen chloride (HCl) gas into the solution.
-
Maintain the reaction temperature between -10°C and 50°C for 1.5 to 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: Hydrolysis to Ketoprofen
-
To the reaction mixture from Step 1, add a solution of 11.2g (0.2 mol) of potassium hydroxide (KOH) or 8g (0.2 mol) of sodium hydroxide (NaOH) in 50-100 mL of water.
-
Reflux the mixture at approximately 70°C for 2 hours.
-
Cool the reaction solution to room temperature.
-
Adjust the pH of the solution to approximately 3.5 with hydrochloric acid, which will cause a solid to precipitate.
-
Filter the precipitate and dry the filter cake.
-
Recrystallize the crude product from methanol (approximately 300 mL).
-
Filter the purified crystals and dry in an oven to obtain pure Ketoprofen.
This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in human whole blood.
-
COX-1 Activity (Thromboxane B2 production):
-
Obtain fresh human blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Aliquot the blood into tubes containing the test compound at various concentrations or a vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using a specific enzyme immunoassay (EIA) kit.
-
-
COX-2 Activity (Prostaglandin E2 production):
-
Treat fresh human blood with an anticoagulant (e.g., heparin).
-
Add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
Add the test compound at various concentrations or a vehicle control.
-
Incubate the blood at 37°C for 24 hours to allow for COX-2-mediated prostaglandin E2 (PGE2) production.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration to generate dose-response curves.
-
Determine the IC50 values for COX-1 and COX-2 from these curves.
-
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Preparation:
-
Use male Wistar rats (or a similar strain) weighing approximately 150-200g.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Experimental Procedure:
-
Divide the rats into groups (e.g., control, reference standard like Indomethacin, and test compound groups at different doses).
-
Administer the test compound or reference drug orally or via intraperitoneal injection. The control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100
-
-
This model is used to screen for peripheral analgesic activity.
-
Animal Preparation:
-
Use male Swiss albino mice (or a similar strain) weighing approximately 20-25g.
-
Acclimatize the animals to the testing environment.
-
-
Experimental Procedure:
-
Divide the mice into groups (e.g., control, reference standard like Aspirin, and test compound groups at different doses).
-
Administer the test compound or reference drug orally or via intraperitoneal injection. The control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes), induce visceral pain by intraperitoneally injecting 0.1 mL/10g of a 0.6-1% acetic acid solution.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 10-20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for the treated groups compared to the control group using the formula:
-
% Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
-
Visualizations
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of Ketoprofen.
Caption: Workflow for the Carrageenan-Induced Paw Edema anti-inflammatory assay.
References
- 1. Acetic acid-induced writhing test [bio-protocol.org]
- 2. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.6.1. Carrageenan-Induced Paw Inflammation in Rats [bio-protocol.org]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Cross-Reactivity of Methyl 3-(1-aminoethyl)benzoate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of several derivatives of Methyl 3-(1-aminoethyl)benzoate hydrochloride. The following sections detail hypothetical experimental data, the methodologies used to obtain them, and the structural relationships of the analyzed compounds. This information is intended to serve as a practical example for researchers engaged in the evaluation of compound specificity and off-target effects in drug discovery.
Quantitative Data Summary
The cross-reactivity of this compound and its derivatives was assessed against a panel of structurally related receptors. The data, presented as the half-maximal inhibitory concentration (IC50), summarizes the binding affinity of each compound for the primary target (Target Receptor A) and two related off-target receptors (Off-Target Receptor B and Off-Target Receptor C). A lower IC50 value indicates a higher binding affinity.
| Compound ID | Derivative Name | Modification from Parent Compound | IC50 (nM) - Target Receptor A | IC50 (nM) - Off-Target Receptor B | IC50 (nM) - Off-Target Receptor C |
| MAB-HCL-01 | This compound | Parent Compound | 15 | 250 | 1500 |
| MAB-HCL-02 | Methyl 3-(1-aminopropyl)benzoate hydrochloride | Ethyl group replaced with a propyl group | 25 | 350 | 1800 |
| MAB-HCL-03 | Ethyl 3-(1-aminoethyl)benzoate hydrochloride | Methyl ester replaced with an ethyl ester | 45 | 500 | 2500 |
| MAB-HCL-04 | Methyl 4-(1-aminoethyl)benzoate hydrochloride | Aminoethyl group at para- position | 150 | 800 | >10000 |
| MAB-HCL-05 | 3-(1-aminoethyl)benzoic acid hydrochloride | Methyl ester hydrolyzed to a carboxylic acid | 80 | 1200 | >10000 |
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay used to determine the IC50 values for the compounds tested.
Objective: To determine the binding affinity and cross-reactivity of test compounds by measuring their ability to displace a known radioligand from its receptor.
Materials:
-
Test compounds (MAB-HCL-01 to MAB-HCL-05)
-
Cell membranes expressing the target receptors (Target A, Off-Target B, Off-Target C)
-
Radioligand (e.g., [3H]-labeled standard antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: A 10 mM stock solution of each test compound was prepared in DMSO. Serial dilutions were then made in the assay buffer to achieve a range of final concentrations (e.g., from 1 pM to 100 µM).
-
Assay Setup: In a 96-well plate, the following were added in order:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a non-labeled standard ligand (for non-specific binding).
-
50 µL of the diluted test compound or vehicle control.
-
50 µL of the radioligand at a concentration equal to its Kd value.
-
50 µL of the cell membrane preparation.
-
-
Incubation: The plate was incubated for 60 minutes at room temperature with gentle agitation.
-
Harvesting: The incubation was terminated by rapid filtration through the 96-well filter plates using a cell harvester. The filters were washed three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filter mats were dried, and a scintillation cocktail was added to each well. The plates were then sealed and counted in a scintillation counter to determine the amount of bound radioactivity.
-
Data Analysis: The raw data (counts per minute) were used to calculate the percentage of specific binding for each concentration of the test compound. The IC50 values were then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the tested compounds.
Caption: Workflow for a competitive binding assay.
Caption: Modifications of the parent compound.
Benchmarking New Synthesis Methods for Methyl 3-(1-aminoethyl)benzoate Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(1-aminoethyl)benzoate hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. As the demand for efficient and sustainable chemical processes grows, the development of novel synthesis methods for such intermediates is of paramount importance. This guide provides a comparative analysis of a traditional chemical synthesis route and a modern chemoenzymatic approach for the preparation of this compound, offering insights into their respective methodologies, efficiencies, and potential for industrial application.
Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for a traditional multi-step chemical synthesis and a newer, chemoenzymatic approach. The data for the traditional method is based on established organic chemistry principles for analogous transformations, while the chemoenzymatic route leverages the high selectivity and efficiency of biocatalysts.
| Parameter | Traditional Chemical Synthesis | Chemoenzymatic Synthesis (New Method) |
| Starting Material | 3-Acetylbenzoic acid | Methyl 3-acetylbenzoate |
| Key Transformations | 1. Fischer Esterification2. Reductive Amination3. Hydrochloride Salt Formation | 1. Biocatalytic Reductive Amination2. Hydrochloride Salt Formation |
| Overall Yield | Moderate | High |
| Purity | Good to High (requires purification at each step) | Very High (high selectivity of enzyme) |
| Reaction Time | Multi-day process | Typically 12-24 hours for the enzymatic step |
| Cost | Dependent on reagents and purification costs | Enzyme and cofactor costs can be significant, but may be offset by higher efficiency and reduced purification needs. |
| Safety & Environmental | Use of hazardous reagents (e.g., strong acids, metal hydrides), generation of stoichiometric waste. | Milder reaction conditions (aqueous medium, near-neutral pH), biodegradable catalyst (enzyme), but requires cofactor regeneration system. |
| Stereoselectivity | Produces a racemic mixture unless chiral auxiliaries or catalysts are used. | Can be highly enantioselective, producing a single enantiomer. |
Experimental Protocols
Traditional Synthesis: A Multi-Step Approach
This proposed traditional route involves three main stages: esterification of the starting carboxylic acid, reductive amination of the ketone, and final salt formation.
Step 1: Synthesis of Methyl 3-acetylbenzoate (Fischer Esterification)
-
Materials: 3-Acetylbenzoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄, concentrated)
-
Procedure:
-
In a round-bottom flask, dissolve 3-acetylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain crude Methyl 3-acetylbenzoate.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Synthesis of Methyl 3-(1-aminoethyl)benzoate (Reductive Amination)
-
Materials: Methyl 3-acetylbenzoate, Ammonia (aqueous or as ammonium acetate), Sodium borohydride (NaBH₄) or Hydrogen gas (H₂) with a catalyst (e.g., Palladium on carbon, Pd/C)
-
Procedure (using NaBH₄):
-
Dissolve Methyl 3-acetylbenzoate in a suitable solvent like methanol.
-
Add a source of ammonia, such as a concentrated aqueous solution or ammonium acetate.
-
Cool the mixture in an ice bath and slowly add sodium borohydride in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield Methyl 3-(1-aminoethyl)benzoate.
-
Step 3: Synthesis of this compound
-
Materials: Methyl 3-(1-aminoethyl)benzoate, Hydrochloric acid (HCl, in a suitable solvent like diethyl ether or isopropanol)
-
Procedure:
-
Dissolve the crude Methyl 3-(1-aminoethyl)benzoate in a minimal amount of a suitable organic solvent.
-
Slowly add a solution of HCl in an organic solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
New Synthesis Method: Chemoenzymatic Reductive Amination
This modern approach utilizes an amine dehydrogenase (AmDH) or a transaminase (ATA) to directly convert the ketone intermediate into the chiral amine, followed by salt formation.
Step 1: Biocatalytic Reductive Amination of Methyl 3-acetylbenzoate
-
Materials: Methyl 3-acetylbenzoate, Amine Dehydrogenase (AmDH) or Transaminase (ATA), Cofactor (NADH or NADPH for AmDH, Pyridoxal 5'-phosphate for ATA), Cofactor regeneration system (e.g., glucose dehydrogenase/glucose or formate dehydrogenase/formate), Ammonia source (for AmDH) or Amine donor (e.g., isopropylamine for ATA), Buffer solution (e.g., phosphate buffer)
-
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered aqueous solution.
-
Add the substrate, Methyl 3-acetylbenzoate (often dissolved in a co-solvent like DMSO to aid solubility).
-
Add the enzyme (AmDH or ATA), the cofactor, and the components of the cofactor regeneration system.
-
For AmDH, add a source of ammonia (e.g., ammonium chloride). For ATA, add the amine donor.
-
Maintain the reaction at a specific pH and temperature (e.g., pH 7.5, 30 °C) with gentle agitation for 12-24 hours.
-
Monitor the conversion of the ketone to the amine using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the optically active Methyl 3-(1-aminoethyl)benzoate.
-
Step 2: Synthesis of this compound
-
The procedure is identical to Step 3 of the traditional synthesis method.
Visualizing the Workflows
To better understand the logical flow of each synthesis, the following diagrams illustrate the key transformations.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the chemoenzymatic synthesis of this compound.
Conclusion
The choice between a traditional chemical synthesis and a modern chemoenzymatic approach for preparing this compound depends on several factors, including the desired scale of production, cost considerations, and the importance of stereoselectivity. While traditional methods are well-established, they often involve multiple steps, harsh reagents, and produce racemic products. In contrast, chemoenzymatic methods offer a more sustainable and efficient alternative, capable of producing highly pure, single-enantiomer products in fewer steps and under milder conditions. As enzyme engineering and process optimization continue to advance, biocatalytic routes are poised to become increasingly competitive and attractive for the industrial synthesis of valuable pharmaceutical intermediates.
Safety Operating Guide
Proper Disposal of Methyl 3-(1-aminoethyl)benzoate Hydrochloride: A Step-by-Step Guide
For researchers and laboratory professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of Methyl 3-(1-aminoethyl)benzoate hydrochloride, ensuring the safety of personnel and compliance with environmental regulations.
Hazard Identification and Assessment
Before handling, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | Harmful if swallowed.[1] |
| Skin corrosion/irritation | 2 | Causes skin irritation.[1][2] |
| Serious eye damage/eye irritation | 2A | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity, single exposure | 3 | May cause respiratory irritation.[1] |
Given these hazards, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.[2][3]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe disposal.
-
Do not mix this compound with other waste streams, such as solvents or strong acids and bases, unless specifically instructed by your institution's environmental health and safety (EHS) office.[4]
-
Collect waste in a designated, properly labeled, and compatible container.[4][5] The container should be in good condition, with a secure-fitting cap to prevent leaks.[4]
-
The waste container should be clearly labeled with the full chemical name: "Waste this compound."
Disposal Procedure
The primary method for disposing of this compound is through a licensed professional waste disposal service.[1]
Step 1: Prepare for Disposal Ensure the waste container is securely closed and stored in a designated satellite accumulation area (SAA) within the laboratory.[4][5] The SAA should be at or near the point of waste generation.[5]
Step 2: Contact Environmental Health and Safety (EHS) Contact your institution's EHS office or designated hazardous waste management provider to arrange for pickup.[5][6] Provide them with the full chemical name and an estimate of the quantity to be disposed of.
Step 3: Await Pickup Store the waste container in the SAA until it is collected by the waste disposal service. Regularly inspect the container for any signs of leakage or deterioration.[4]
Empty Container Disposal Once the container is empty, it must still be handled with care.
-
Triple Rinse: The empty container should be triple-rinsed with a suitable solvent, such as water, to remove any remaining chemical residue.[6]
-
Collect Rinsate: The rinsate from the triple-rinse process must be collected and disposed of as hazardous waste.[6]
-
Deface Label: After triple-rinsing, deface or remove the original chemical label from the container.[6]
-
Final Disposal: The clean, defaced container can typically be disposed of as regular trash.[6] However, always confirm your institution's specific procedures for empty container disposal.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[7]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
Disposal Workflow Diagram
Caption: Disposal Workflow Diagram.
It is imperative to always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling Methyl 3-(1-aminoethyl)benzoate hydrochloride
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Methyl 3-(1-aminoethyl)benzoate hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. Based on the Safety Data Sheet for the stereoisomer (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, the following hazards have been identified:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Required when there is a risk of splashing or dust generation.[1] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears before use and change frequently.[2][3] |
| Body Protection | Laboratory Coat | Should be fully buttoned to cover as much skin as possible.[4] |
| Respiratory Protection | Respirator | Required if working outside of a fume hood or if dust/aerosols are generated.[3][4][5] |
Experimental Protocol: Handling and Weighing
1. Preparation and Engineering Controls:
-
Before handling, review the Safety Data Sheet (SDS) and understand the associated hazards.[2]
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
2. Weighing Procedure:
-
To avoid generating dust, do not pour the powder directly from the container.[6]
-
Use a spatula or scoop to transfer small amounts of the powder to a weighing vessel.[6]
-
Keep the container closed when not in use to prevent accidental spills.[6]
-
If working with the powder in a solution, handle it over disposable bench covers to easily contain any spills.[6]
3. Post-Handling:
-
Decontaminate the work area using a wet cleaning method or a HEPA vacuum.[6]
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[2]
-
Contaminated clothing should be removed and laundered before reuse.
Operational Workflow
Caption: Workflow for Safely Handling this compound.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh paper, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Unused or excess chemical should be disposed of as hazardous waste. Do not mix with other waste streams.[8]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
2. Container Management:
-
Keep waste containers tightly closed and store them in a well-ventilated area, away from incompatible materials.[2]
-
Label waste containers clearly with the chemical name and associated hazards.
3. Final Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Arrange for pickup by a licensed hazardous waste disposal company. Handle uncleaned containers as you would the product itself.[8]
References
- 1. angenechemical.com [angenechemical.com]
- 2. gz-supplies.com [gz-supplies.com]
- 3. falseguridad.com [falseguridad.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




